molecular formula C29H53NO5 B1141126 (R,R,S,S)-Orlistat CAS No. 111466-63-8

(R,R,S,S)-Orlistat

Cat. No.: B1141126
CAS No.: 111466-63-8
M. Wt: 495.7 g/mol
InChI Key: AHLBNYSZXLDEJQ-WKAQUBQDSA-N
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Description

(R,R,S,S)-Orlistat, also known as tetrahydrolipstatin, is a saturated derivative of lipstatin and serves as a potent, specific, and irreversible inhibitor of gastrointestinal lipases . Its primary research value lies in its mechanism of action; it functions within the gut lumen by covalently binding to the serine residue of the active site of both gastric and pancreatic lipases, thereby rendering them inactive . This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, effectively reducing dietary fat absorption by approximately 30% and creating a caloric deficit . As a research tool, Orlistat is fundamental for investigating lipid metabolism, energy homeostasis, and the pathophysiology of obesity. Studies have extensively utilized Orlistat to model weight loss and weight maintenance in preclinical research . Beyond its classic role, recent investigations highlight its broader applications in metabolic dysfunction-associated steatotic liver disease (MASLD), with research indicating it can significantly improve liver enzymes (ALT and AST), reduce hepatic steatosis, and ameliorate related metabolic parameters such as insulin resistance and cholesterol levels . Furthermore, emerging evidence suggests that Orlistat's effects may be mediated in part through modulation of the gut microbiota, including an increase in beneficial genera like Akkermansia , which works synergistically with the drug to improve metabolic disorders . Its well-characterized biochemical profile, with minimal systemic absorption and localized action in the gastrointestinal tract, makes it a valuable and specific agent for probing the intricate links between fat digestion, gut flora, and systemic metabolism .

Properties

CAS No.

111466-63-8

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

IUPAC Name

[(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m1/s1

InChI Key

AHLBNYSZXLDEJQ-WKAQUBQDSA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonyms

[2S-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R,R,S,S)-Orlistat: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Orlistat's Function

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a widely recognized therapeutic agent for the management of obesity.[1] Its mechanism of action lies in the covalent modification of the active site serine residues of these enzymes, thereby preventing the hydrolysis of dietary triglycerides and reducing fat absorption. The therapeutic efficacy of Orlistat is, however, critically dependent on its specific stereochemical configuration. The commercially available drug, known as Tetrahydrolipstatin (THL), is the (S,S,R,S) diastereomer. This guide provides a detailed technical examination of a specific, non-therapeutic stereoisomer: (R,R,S,S)-Orlistat. By exploring its unique chemical structure, physicochemical properties, and comparative biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stereochemical nuances that govern Orlistat's pharmacological activity.

Chemical Structure and Nomenclature

(R,R,S,S)-Orlistat is one of the 16 possible stereoisomers of Orlistat. It is the enantiomer of the therapeutically active (S,S,R,S)-Orlistat. The systematic IUPAC name for (R,R,S,S)-Orlistat is [(2R)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate.

The core structure features a β-lactone ring, which is the key pharmacophore responsible for the irreversible inhibition of lipases. The molecule possesses four chiral centers, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the substituents at these chiral centers dictates the molecule's ability to interact with the active site of its target enzymes.

Caption: 2D representation of the chemical structure of (R,R,S,S)-Orlistat.

Physicochemical Properties

The physicochemical properties of (R,R,S,S)-Orlistat are largely similar to its other stereoisomers due to the identical molecular formula and connectivity. However, subtle differences in properties such as crystal packing and potentially solubility can arise from the different three-dimensional arrangement. The table below summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Formula C₂₉H₅₃NO₅PubChem
Molecular Weight 495.7 g/mol PubChem
XLogP3 8.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 24PubChem
Exact Mass 495.39237379PubChem
Monoisotopic Mass 495.39237379PubChem
Topological Polar Surface Area 81.7 ŲPubChem
Heavy Atom Count 35PubChem

Mechanism of Action: The Role of the β-Lactone Ring

The pharmacological activity of Orlistat is attributed to its β-lactone moiety, which acts as a reactive electrophile. This strained four-membered ring is susceptible to nucleophilic attack by the serine residue within the active site of gastric and pancreatic lipases. This reaction results in the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, leading to the inactivation of the enzyme.[2] This mechanism is illustrated in the diagram below.

G cluster_0 Inhibition Pathway Orlistat (R,R,S,S)-Orlistat Lipase Pancreatic Lipase (with active Serine) Orlistat->Lipase Nucleophilic Attack CovalentComplex Inactive Covalent Acyl-Enzyme Complex Lipase->CovalentComplex Ring Opening & Covalent Bonding

Caption: Mechanism of lipase inhibition by Orlistat stereoisomers.

Biological Activity: A Quantitative Comparison of Stereoisomers

The stereochemistry of Orlistat plays a pivotal role in its biological activity. A systematic study of Tetrahydrolipstatin (THL) and its stereoisomers has provided crucial insights into the structure-activity relationship (S-SAR). The inhibitory potency of these compounds against the hydrolysis of p-nitrophenyl butyrate by porcine pancreatic lipase is quantified by their half-maximal inhibitory concentration (IC₅₀).

The therapeutically active form, (S,S,R,S)-Orlistat (THL), is the most potent inhibitor with an IC₅₀ of 4.0 nM.[3][4] In stark contrast, its enantiomer, (R,R,S,S)-Orlistat, is significantly less active, exhibiting an IC₅₀ of 77 nM .[3][4] This demonstrates a clear stereochemical preference by the enzyme. While still possessing inhibitory activity, the near 20-fold decrease in potency underscores the importance of the specific spatial arrangement for optimal binding and inactivation of the lipase.

The table below presents the IC₅₀ values for THL and its seven trans-β-lactone stereoisomers, highlighting the modulating role of stereochemistry on inhibitory activity.

CompoundStereochemistryPancreatic Lipase IC₅₀ (nM)Reference
Tetrahydrolipstatin (THL) (S,S,R,S)4.0[2][3][4]
(R,R,S,S)-Orlistat (ent-THL) (R,R,S,S)77[3][4]
Diastereomer 1 (S,R,R,S)8.0[2]
Diastereomer 2 (S,S,S,S)15[2]
Diastereomer 3 (R,S,R,S)20[2]
Diastereomer 4 (R,R,R,S)930[2]

Note: The IC₅₀ values are from studies using porcine pancreatic lipase and are presented for direct comparison.

Stereospecific Synthesis and Analysis

The synthesis of Orlistat with high stereochemical purity is a significant challenge in medicinal chemistry. Various synthetic routes have been developed to selectively produce the desired (S,S,R,S) diastereomer, often employing chiral auxiliaries and stereoselective reactions. While the primary focus of synthetic efforts is on the active isomer, the synthesis of other stereoisomers, including (R,R,S,S)-Orlistat, is crucial for comprehensive structure-activity relationship studies. These syntheses often involve multi-step processes with careful control of stereocenters.

The analysis and separation of Orlistat stereoisomers are typically achieved using chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are employed to differentiate between the enantiomers and diastereomers based on their differential interactions with the chiral selector of the CSP.

Experimental Protocol: Chiral HPLC for Diastereomer Separation (General Approach)

The following is a generalized protocol for the chiral separation of Orlistat stereoisomers. Specific conditions would require optimization based on the available chiral column and instrumentation.

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often a suitable starting point for the separation of non-polar, chiral compounds like Orlistat.

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is a critical parameter for optimizing the separation.

  • Flow Rate: A flow rate in the range of 0.5 - 1.5 mL/min is generally appropriate.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) is suitable for Orlistat.

  • Sample Preparation: The sample containing the mixture of stereoisomers is dissolved in the mobile phase or a compatible solvent.

  • Injection and Elution: The sample is injected onto the column, and the stereoisomers are separated based on their retention times.

  • Data Analysis: The chromatogram is analyzed to determine the retention time and peak area for each separated stereoisomer.

G cluster_0 Chiral HPLC Workflow Start Mixture of Orlistat Stereoisomers HPLC Chiral HPLC System (Chiral Stationary Phase) Start->HPLC Separation Differential Interaction with CSP HPLC->Separation Detection UV Detector Separation->Detection Result Separated Stereoisomer Peaks Detection->Result

Caption: Generalized workflow for the chiral separation of Orlistat stereoisomers.

Conclusion

This technical guide has provided an in-depth analysis of (R,R,S,S)-Orlistat, highlighting the paramount importance of stereochemistry in determining its biological activity. While possessing the same molecular formula and core structure as the potent anti-obesity drug Orlistat, the (R,R,S,S) enantiomer exhibits significantly reduced inhibitory activity against pancreatic lipase. This underscores the precise three-dimensional fit required for effective interaction with the enzyme's active site. The quantitative data presented, along with the discussion of its chemical properties, mechanism of action, and analytical considerations, offer valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the structure-activity relationships of all stereoisomers is essential for the rational design of new and more effective therapeutic agents.

References

  • Liu, X., Wang, Y., Duclos, R. I., Jr, & O'Doherty, G. A. (2018). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. ACS medicinal chemistry letters, 9(3), 274–278. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Tetrahydrolipstatin and Stereoderivatives on the Inhibition of Essential Mycobacterium tuberculosis Lipid Esterases. PubMed Central. [Link]

  • ResearchGate. (n.d.). Inhibitory effect of orlistat on porcine pancreatic lipase. ResearchGate. [Link]

  • Kaur, J., & Singh, P. (2011). Selection of orlistat as a potential inhibitor for lipase from Candida species. Bioinformation, 7(5), 245–249. [Link]

  • Persaud, S. J., Torkamani, A., & Al-Salami, H. (2014). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 17(3), 383–393. [Link]

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A Technical Guide to Stereoselectivity in Lipase Inhibition: The Case of (R,R,S,S)-Orlistat

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a cornerstone in the management of obesity. Its therapeutic efficacy, however, is not merely a function of its chemical formula but is critically dependent on its specific three-dimensional architecture. This technical guide provides an in-depth analysis of the stereoselective inhibition of lipases by Orlistat, focusing on the superior activity of the naturally derived (R,R,S,S) stereoisomer, also known as tetrahydrolipstatin. We will dissect the molecular mechanism of its irreversible covalent inhibition, present a quantitative comparison of the inhibitory potencies of its various stereoisomers, and provide a detailed, field-proven protocol for assessing lipase inhibition in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the structure-activity relationship that governs Orlistat's pharmacological action.

Introduction: The Challenge of Obesity and the Role of Lipase Inhibitors

The global rise in obesity and its associated comorbidities, such as hypertension, diabetes, and dyslipidemia, presents a significant public health challenge[1]. A primary therapeutic strategy involves reducing the caloric intake from dietary fats[2][3]. Pancreatic and gastric lipases are pivotal enzymes in this process, responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides[4]. The inhibition of these enzymes offers a direct and effective mechanism to decrease fat absorption[3][5].

Orlistat, a hydrogenated derivative of the natural product lipstatin, is the most prominent lipase inhibitor approved for clinical use[3][6]. It acts locally within the gastrointestinal tract with minimal systemic absorption, enhancing its safety profile[4][6][7]. The efficacy of Orlistat is profoundly linked to its stereochemistry. The molecule possesses four chiral centers, theoretically allowing for sixteen stereoisomers[8]. However, only one specific diastereomer demonstrates the potent inhibitory activity that defines its clinical utility[9]. This guide will explore the critical nature of this stereoselectivity.

The Molecular Mechanism: Covalent Inactivation of Lipases

Orlistat's inhibitory power stems from its unique structure, which features a strained β-lactone ring[6][9]. This ring acts as a pharmacophore, an electrophilic trap for a key nucleophile in the lipase active site.

The mechanism of action is a targeted, irreversible inactivation of the enzyme[2][6]:

  • Binding: Orlistat, due to its structural similarity to triglycerides, gains access to the active site of gastric and pancreatic lipases[8].

  • Nucleophilic Attack: The catalytic triad of the lipase, specifically the hydroxyl group of a serine residue (Ser152 in pancreatic lipase), performs a nucleophilic attack on the carbonyl carbon of Orlistat's β-lactone ring[6][9].

  • Covalent Bond Formation: This attack leads to the opening of the strained four-membered lactone ring and the formation of a stable, covalent acyl-enzyme intermediate[6][9].

  • Enzyme Inactivation: The formation of this covalent bond renders the enzyme inactive, as its catalytic serine residue is now blocked and unavailable to hydrolyze its natural substrate, dietary triglycerides[10][11].

This process is highly specific; Orlistat shows little to no activity against other enzymes like amylase, trypsin, or phospholipase A2[2][12].

G cluster_1 cluster_2 lipase Lipase Active Site (with Ser152-OH) intermediate Transition State (Nucleophilic Attack) lipase->intermediate Binding orlistat (R,R,S,S)-Orlistat (with β-lactone ring) orlistat->intermediate inactive_enzyme Inactive Acyl-Enzyme Complex (Covalent Bond) intermediate->inactive_enzyme Ring Opening

Mechanism of irreversible lipase inhibition by Orlistat.

A Comparative Analysis of Stereoisomer Activity

The precise three-dimensional arrangement of atoms in the Orlistat molecule is paramount for its inhibitory function. The commercially available drug, Xenical®, is a single diastereomer: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester[2][10]. This specific configuration ensures the optimal orientation of the β-lactone ring for the nucleophilic attack by the lipase's serine residue.

Any deviation from this specific stereochemistry results in a dramatic loss of inhibitory potency. The enantiomer of tetrahydrolipstatin (THL), where all four chiral centers are inverted, is significantly less active, and other diastereomers also show markedly reduced activity[9]. This highlights that a precise "lock-and-key" fit is required not just for binding, but for facilitating the chemical reaction that inactivates the enzyme.

Quantitative Data: Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following data, derived from a comparative study using porcine pancreatic lipase, quantitatively demonstrates the superior efficacy of the natural Orlistat configuration[9].

CompoundStereochemistryPancreatic Lipase IC50 (nM)Relative Potency
Tetrahydrolipstatin (Orlistat) Natural (Active Form) 4.0 100%
Diastereomer 1Inverted at C2'8.050%
Diastereomer 2Inverted at C315~27%
Diastereomer 3Inverted at C22020%
Enantiomer of THLAll chiral centers inverted77~5%
Diastereomer 4Inverted at C2, C3, and C2'930<1%
Table 1: Comparative inhibitory activity of Orlistat stereoisomers against porcine pancreatic lipase. Data sourced from BenchChem, citing a single study for direct comparability[9].

The data unequivocally shows that the natural stereochemistry of Orlistat is at least twice as potent as its closest diastereomer and over 19 times more potent than its full enantiomer. This underscores the critical importance of stereoselective synthesis to produce a clinically effective drug[13][14].

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

To quantify and validate the inhibitory activity of Orlistat and its analogues, a robust and reproducible in vitro assay is essential. The following protocol describes a widely used colorimetric method employing a chromogenic substrate.

Principle

This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP)[9][15]. The enzyme cleaves the ester bond in pNPP, releasing p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which is proportional to enzyme activity, can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm[15][16]. The presence of an inhibitor like Orlistat will decrease the rate of this reaction.

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich)

  • p-Nitrophenyl Palmitate (pNPP)

  • Orlistat or test inhibitor

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • Isopropanol

  • 96-well clear, flat-bottomed microplates

  • Microplate spectrophotometer capable of reading at 410 nm[16]

  • Incubator set to 37°C

Step-by-Step Methodology
  • Enzyme Solution Preparation:

    • Prepare a stock solution of Porcine Pancreatic Lipase (PPL) in ice-cold Tris-HCl buffer (pH 8.0) to a concentration of 1 mg/mL immediately before use[17].

    • Further dilute the stock solution with the assay buffer to achieve a final working concentration that provides a linear rate of reaction over 10-15 minutes.

  • Substrate Solution Preparation:

    • Prepare a stock solution of pNPP (e.g., 20 mM) in isopropanol[15].

    • Just before initiating the reaction, dilute the pNPP stock solution with the assay buffer to the desired final working concentration (e.g., 200 µM)[15].

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of Orlistat (or other test compounds) in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup (in a 96-well plate):

    • Test Wells: Add 160 µL of the PPL working solution and 20 µL of the desired inhibitor dilution (in DMSO)[15].

    • Positive Control (100% Activity): Add 160 µL of the PPL working solution and 20 µL of DMSO (vehicle)[15].

    • Blank (No Enzyme): Add 160 µL of assay buffer and 20 µL of DMSO[15].

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced[15][17].

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP working solution to all wells, bringing the final volume to 200 µL[15].

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 410 nm every minute for 15-20 minutes.

Data Analysis
  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbsorbance/ΔTime) of the linear portion of the absorbance curve.

  • Calculate Percentage Inhibition: Use the following formula to determine the % inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

G prep 1. Reagent Preparation - PPL Enzyme Solution - pNPP Substrate Solution - Inhibitor Dilutions setup 2. Assay Plate Setup (96-well) - Add Enzyme & Inhibitor/Vehicle - Include Controls (No Inhibitor, No Enzyme) prep->setup incubate 3. Pre-incubation 10-15 min @ 37°C setup->incubate initiate 4. Reaction Initiation Add pNPP Substrate to all wells incubate->initiate read 5. Kinetic Measurement Read Absorbance @ 410 nm (Every minute for 15-20 min) initiate->read analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC50 Value read->analyze

Workflow for the in vitro lipase inhibition assay.

Conclusion

The therapeutic action of Orlistat is a clear and compelling example of the principle of stereoselectivity in pharmacology. The potent, irreversible inhibition of gastric and pancreatic lipases is almost exclusively attributed to the single, naturally derived (R,R,S,S) diastereomer. As demonstrated by quantitative IC50 data, alternative stereoisomers exhibit dramatically reduced activity, rendering them pharmacologically inconsequential. This profound difference is rooted in the precise three-dimensional fit required between the inhibitor's β-lactone pharmacophore and the lipase's active site serine residue, which facilitates the covalent reaction that inactivates the enzyme. For scientists and professionals in drug discovery and development, the case of Orlistat serves as a critical reminder that understanding and controlling stereochemistry is not an academic exercise but a fundamental requirement for designing safe and effective medicines.

References

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Natural sources and derivatives of (R,R,S,S)-Orlistat

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Natural Sources and Derivatives of (R,R,S,S)-Orlistat

Authored by: Gemini, Senior Application Scientist

Abstract

(R,R,S,S)-Orlistat, commercially known as Xenical® and Alli®, is a potent inhibitor of gastric and pancreatic lipases, widely utilized in the management of obesity.[1][2] Unlike many pharmaceuticals that are the product of purely synthetic routes, Orlistat is a semi-synthetic derivative of a natural product.[3] This guide provides a comprehensive technical exploration of the journey from a microbial metabolite to the final active pharmaceutical ingredient. We will delve into the natural source of its precursor, the intricate biosynthetic pathway, detailed protocols for fermentation and extraction, and the chemical transformation that yields the final (R,R,S,S)-Orlistat. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of Orlistat's origins and production.

The Natural Precursor: Lipstatin from Streptomyces toxytricini

The story of Orlistat begins with the discovery of Lipstatin, a natural product isolated from the fermentation broth of the actinobacterium Streptomyces toxytricini.[4][5] Lipstatin itself is a powerful inhibitor of pancreatic lipase and serves as the direct precursor for the synthesis of Orlistat.[6] Orlistat is, in fact, tetrahydrolipstatin, a more stable, saturated derivative of Lipstatin.[1][7] The semi-synthetic approach, leveraging the complex stereochemistry established by the microorganism, is a highly efficient method for producing Orlistat.[4]

Biosynthesis of Lipstatin

The biosynthesis of Lipstatin in S. toxytricini is a fascinating example of a hybrid polyketide-nonribosomal peptide pathway.[4] The core of this process is governed by a dedicated gene cluster, the lst operon, which orchestrates the assembly of the molecule from primary metabolites.[6]

The key precursor molecules for the biosynthesis of the Lipstatin backbone are two fatty acid units: an octanoic acid (C8) derivative and a C14 fatty acid derivative derived from the incomplete β-oxidation of linoleic acid.[8][9] These precursors undergo a Claisen condensation to form the initial polyketide chain.[10] Following the formation of the characteristic β-lactone ring, an N-formyl-L-leucine side chain is attached to a hydroxyl group on the backbone.[11]

1.1.1. The Lipstatin (lst) Gene Cluster

The genetic blueprint for Lipstatin production is encoded within the lst gene cluster. This cluster contains the genes that code for the essential enzymes responsible for the assembly of the Lipstatin molecule.

GeneEnzyme Product (Putative)Putative Function in Biosynthesis
lstA β-ketoacyl-ACP synthase III (FabH) homologInvolved in the Claisen condensation of the fatty acid precursors to form the polyketide backbone.[6]
lstB β-ketoacyl-ACP synthase III (FabH) homologWorks in conjunction with LstA in the core condensation reaction.[6]
lstC Acyl-CoA SynthetaseActivates the C8 precursor, octanoic acid, to octanoyl-CoA for entry into the pathway.[6]
lstD 3β-hydroxysteroid dehydrogenase homologCatalyzes the reduction of a β-keto group, a critical step for the formation of the β-lactone ring.[11]
lstE Nonribosomal peptide synthetase (NRPS)Responsible for the activation and incorporation of the L-leucine residue.[11]
lstF Formyltransferase homologCatalyzes the formylation of the L-leucine residue before its attachment to the Lipstatin core.[11]
1.1.2. Biosynthetic Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of Lipstatin in S. toxytricini.

Lipstatin_Biosynthesis cluster_precursors Precursor Molecules cluster_pathway Biosynthetic Pathway Linoleic_Acid Linoleic Acid Partial_Oxidation Partial β-Oxidation Linoleic_Acid->Partial_Oxidation Octanoic_Acid Octanoic Acid Activation_C8 Activation (LstC) Octanoic_Acid->Activation_C8 L_Leucine L-Leucine Formylation_Activation Formylation (LstF) & Activation (LstE) L_Leucine->Formylation_Activation C14_unit C14 Fatty Acid Unit (3-hydroxytetradeca-5,8-dienoyl-CoA) Partial_Oxidation->C14_unit Claisen_Condensation Claisen Condensation (LstA/LstB) C14_unit->Claisen_Condensation Octanoyl_CoA Octanoyl-CoA Activation_C8->Octanoyl_CoA Octanoyl_CoA->Claisen_Condensation Polyketide_Backbone Polyketide Backbone Claisen_Condensation->Polyketide_Backbone Reduction_Cyclization Reduction (LstD) & β-lactone formation Polyketide_Backbone->Reduction_Cyclization Beta_Lactone_Core β-lactone Core Reduction_Cyclization->Beta_Lactone_Core Esterification Esterification Beta_Lactone_Core->Esterification N_Formyl_L_Leucine N-Formyl-L-Leucine Formylation_Activation->N_Formyl_L_Leucine N_Formyl_L_Leucine->Esterification Lipstatin Lipstatin Esterification->Lipstatin

Caption: Biosynthetic pathway of Lipstatin in S. toxytricini.

Production and Isolation of Lipstatin

The industrial production of Lipstatin relies on the fermentation of S. toxytricini. Optimizing fermentation conditions is crucial for maximizing the yield of Lipstatin.[12]

Fermentation Protocol for Lipstatin Production

This protocol outlines a typical fed-batch fermentation process for Lipstatin production.

1. Seed Culture Preparation:

  • Medium: Prepare a seed culture medium containing (per liter): 10 g yeast extract, 10 g malt extract, and 4 g dextrose. Adjust the pH to 7.2.
  • Inoculation: Inoculate the sterilized medium with a spore suspension of S. toxytricini.
  • Incubation: Incubate at 28°C for 48-72 hours with shaking at 220 rpm.

2. Production Fermentation:

  • Medium: Prepare the production medium containing (per liter): 35 g soy flour, 22.5 g glycerol, 25 g soy oil, 15 g soy lecithin, and 0.5 g polypropylene glycol.[4] Adjust the initial pH to approximately 7.0.[13]
  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.
  • Incubation: Ferment at 28°C for 6-7 days under aerobic conditions.[14] Maintain adequate aeration and agitation.
  • Feeding: A crucial aspect of enhancing Lipstatin production is the controlled feeding of precursors. L-leucine and octanoic acid can be fed during the fermentation to boost the yield.[12] The timing and concentration of these feeds need to be optimized for the specific strain and bioreactor conditions.
Extraction and Purification of Lipstatin

Following fermentation, Lipstatin needs to be extracted from the fermentation broth and purified.

1. Extraction:

  • Harvest the mycelium from the fermentation broth by centrifugation.
  • Extract the mycelial cake multiple times with a mixture of acetone and hexane (e.g., 3:2 v/v).[6]
  • Combine the organic extracts.

2. Purification:

  • Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield a crude oily extract.[6]
  • The crude extract can be further purified using chromatographic techniques, such as silica gel column chromatography, with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield purified Lipstatin.[15]

Chemical Derivatization: From Lipstatin to (R,R,S,S)-Orlistat

Orlistat is the saturated derivative of Lipstatin, formally known as tetrahydrolipstatin.[4] The conversion is a straightforward and highly efficient reduction reaction, making it the preferred industrial method when a Lipstatin precursor is available.[4]

Synthesis of Orlistat via Hydrogenation of Lipstatin

The synthesis of Orlistat is most commonly achieved through the catalytic hydrogenation of Lipstatin, which reduces the two carbon-carbon double bonds in the C14 fatty acid side chain.[2][4]

Orlistat_Synthesis Lipstatin Lipstatin Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Lipstatin->Hydrogenation Orlistat (R,R,S,S)-Orlistat Hydrogenation->Orlistat

Caption: Synthesis of Orlistat via hydrogenation of Lipstatin.

Protocol for the Hydrogenation of Lipstatin

This protocol describes the catalytic hydrogenation of a Lipstatin-containing extract.

1. Reaction Setup:

  • Dissolve the purified Lipstatin in a suitable solvent, such as ethanol.
  • Add a catalyst, typically 5% Palladium on carbon (Pd/C).[15]
  • Transfer the mixture to a hydrogenation reactor.

2. Hydrogenation:

  • Pressurize the reactor with hydrogen gas (H₂). The pressure and temperature conditions may vary but are typically mild (e.g., room temperature to 40°C and 1-5 bar H₂ pressure).[15]
  • Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.
  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Lipstatin) is consumed.

3. Work-up and Purification:

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).
  • Filter the reaction mixture to remove the Pd/C catalyst.
  • Concentrate the filtrate under reduced pressure to obtain crude Orlistat.
  • The crude Orlistat can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the final, high-purity (R,R,S,S)-Orlistat.[16]

Conclusion

The production of (R,R,S,S)-Orlistat is a prime example of leveraging a natural product scaffold for pharmaceutical development. The biosynthesis of its precursor, Lipstatin, by Streptomyces toxytricini is a well-defined pathway that can be optimized through fermentation technology and metabolic engineering. The subsequent conversion to Orlistat via catalytic hydrogenation is a robust and efficient chemical transformation. This guide has provided the fundamental data, protocols, and pathway knowledge to aid professionals in the research, development, and optimization of this important therapeutic agent.

References

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  • Kumar, S., & Dubey, K. K. (2015). The role of linoleic acid, palmitic acid and leucine in lipstatin biosynthesis by Streptomyces toxytricini. Journal of Chemical and Pharmaceutical Research, 7(3), 1221-1226.

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Introduction: The Significance of Stereoisomerism in Orlistat

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of (R,R,S,S)-Orlistat

For Researchers, Scientists, and Drug Development Professionals

Orlistat, also known as tetrahydrolipstatin, is a well-established therapeutic agent for the management of obesity.[1][2] It is a potent, specific, and irreversible inhibitor of pancreatic and gastric lipases, enzymes crucial for the digestion of dietary fats.[1][3] By forming a covalent bond with the active serine site of these lipases within the gastrointestinal tract, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerols.[1][3] This inhibition of fat absorption contributes to a caloric deficit, aiding in weight reduction.[1][4]

The Orlistat molecule possesses four chiral centers, which gives rise to a number of stereoisomers.[5][6] The commercially available drug is a specific diastereomeric molecule.[5] In drug development, it is crucial to recognize that different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. The three-dimensional arrangement of atoms can significantly influence a molecule's interaction with its biological target. Therefore, the comprehensive in vitro characterization of individual stereoisomers, such as (R,R,S,S)-Orlistat, is a fundamental step in understanding their specific biological activity and therapeutic potential.

This guide provides a detailed framework for the preliminary in vitro studies of (R,R,S,S)-Orlistat, outlining a logical progression of experiments from primary target engagement to initial safety profiling.

Caption: Chiral centers of the Orlistat molecule denoted by asterisks.

Part 1: Primary Target Engagement - Pancreatic Lipase Inhibition

The foundational in vitro assessment for any Orlistat stereoisomer is to quantify its inhibitory activity against its primary target, pancreatic lipase. This is crucial to determine if the (R,R,S,S) configuration retains the desired pharmacological effect.

Causality Behind Experimental Choices

The selection of a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB), is a strategic choice for a high-throughput and reproducible assay.[7][8] The hydrolysis of p-NPB by lipase releases p-nitrophenol, a yellow-colored product that can be readily quantified spectrophotometrically.[7] This provides a direct measure of enzymatic activity. It is essential to include a positive control, such as the standard Orlistat mixture, to benchmark the potency of the (R,R,S,S)-isomer. The concentrations of the enzyme and substrate are optimized to ensure the reaction proceeds within the linear range, allowing for accurate determination of inhibitory effects.

Experimental Protocol: Pancreatic Lipase Inhibition Assay
  • Reagent Preparation :

    • Prepare a stock solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl with CaCl2).

    • Prepare a stock solution of the substrate, p-NPB, in a solvent like dimethylformamide.

    • Prepare serial dilutions of (R,R,S,S)-Orlistat and the standard Orlistat control in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well plate, add the enzyme buffer.

    • Add the test compounds ((R,R,S,S)-Orlistat dilutions) or control to the respective wells.

    • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[8]

    • Initiate the enzymatic reaction by adding the p-NPB substrate solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405-410 nm using a microplate reader.[8][9]

  • Data Analysis :

    • Calculate the percentage of lipase inhibition for each concentration of the test compound compared to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Lipase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Lipase, Substrate (p-NPB), and (R,R,S,S)-Orlistat Solutions A1 Add Lipase and (R,R,S,S)-Orlistat to 96-well plate P1->A1 A2 Pre-incubate at 37°C A1->A2 A3 Add p-NPB substrate to start reaction A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure Absorbance at 405 nm A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Data Presentation: Comparative Lipase Inhibition
CompoundIC50 (nM)
Orlistat (Standard Mixture)X
(R,R,S,S)-OrlistatY
Other Stereoisomer 1Z
Other Stereoisomer 2W

(Note: X, Y, Z, and W represent hypothetical values to be determined experimentally.)

Part 2: Initial Safety Assessment - Cytotoxicity Profiling

Following the confirmation of on-target activity, it is imperative to assess the general cytotoxicity of (R,R,S,S)-Orlistat.[10][11][12] This provides an early indication of the compound's safety profile and helps in determining a potential therapeutic window. Employing multiple assays that measure different aspects of cell health provides a more robust and self-validating system.

Pillar 1: Metabolic Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.[13][14] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed cells (e.g., a relevant human cell line like Caco-2 for intestinal cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of (R,R,S,S)-Orlistat for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement : Measure the absorbance of the colored solution at a wavelength between 550 and 600 nm.[13]

Pillar 2: Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[17][18][19][20] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[18][19][20] The amount of LDH in the supernatant is directly proportional to the number of dead or damaged cells.

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment : Follow the same procedure as for the MTT assay.

  • Supernatant Collection : After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction : In a new 96-well plate, mix the supernatant with the LDH reaction mixture provided in a commercial kit.[18][19] This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation : Incubate the plate at room temperature for approximately 30 minutes.[18][19]

  • Absorbance Measurement : Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[18][19]

Cytotoxicity_Assays cluster_mtt MTT Assay (Metabolic Activity) cluster_ldh LDH Assay (Membrane Integrity) MTT_Start Living Cell MTT_Process Mitochondrial Dehydrogenases MTT_Start->MTT_Process MTT_Product Formazan (Purple, Insoluble) MTT_Process->MTT_Product MTT_Substrate MTT (Yellow, Soluble) MTT_Substrate->MTT_Process LDH_Start Damaged Cell LDH_Release LDH Release LDH_Start->LDH_Release LDH_Enzyme LDH in Supernatant LDH_Release->LDH_Enzyme LDH_Product Colorimetric Signal LDH_Enzyme->LDH_Product

Caption: Principles of the MTT and LDH cytotoxicity assays.

Data Presentation: Comparative Cytotoxicity
Cell Line(R,R,S,S)-Orlistat CC50 (µM) - MTT(R,R,S,S)-Orlistat CC50 (µM) - LDH
Caco-2 (Intestinal)AD
HepG2 (Liver)BE
3T3 (Fibroblast)CF

(Note: A-F represent hypothetical values to be determined experimentally.)

Part 3: Exploratory Assessment - Off-Target Effects

While Orlistat is a specific lipase inhibitor, it has been shown to have off-target effects, most notably the inhibition of fatty acid synthase (FASN).[21][22] FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells.[22][23] Investigating whether (R,R,S,S)-Orlistat retains this FASN-inhibitory activity is crucial, as it could open avenues for new therapeutic applications or highlight potential side effects.

Proposed In Vitro Studies for Off-Target Effects
  • FASN Inhibition Assay : A cell-free enzymatic assay can be employed to measure the direct inhibition of purified FASN by (R,R,S,S)-Orlistat. This would typically involve monitoring the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.

  • Activity-Based Protein Profiling (ABPP) : For a more comprehensive and unbiased assessment of off-target interactions, ABPP can be utilized. This advanced technique uses chemical probes that react with entire classes of enzymes (like serine hydrolases) in a complex proteome. By competing (R,R,S,S)-Orlistat against these probes, one can identify other potential cellular targets of this specific stereoisomer.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound workflow for the initial in vitro characterization of (R,R,S,S)-Orlistat. By systematically evaluating its primary target engagement, cytotoxicity, and potential off-target effects, researchers can build a comprehensive biological profile of this specific stereoisomer. The data generated from these studies will be critical in determining whether (R,R,S,S)-Orlistat offers any advantages in terms of potency, specificity, or safety compared to the clinically used Orlistat. Such stereoisomer-specific investigations are fundamental to the principles of modern drug discovery and development, paving the way for potentially more refined and effective therapeutics.

References

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  • Talebi, A., et al. (2022). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
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  • Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method).
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(R,R,S,S)-Orlistat: Stereochemical Profiling and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on (R,R,S,S)-Orlistat (CAS: 1225451-00-2), a specific stereoisomer of the anti-obesity drug Orlistat (Tetrahydrolipstatin). While the FDA-approved pharmaceutical ingredient is the (S,S,S,S) diastereomer, the (R,R,S,S) isomer serves as a critical analytical reference standard and a mechanistic probe in the development of next-generation Fatty Acid Synthase (FASN) inhibitors for oncology.

Part 1: Executive Summary & Core Directive

The Stereochemical Imperative in Lipase Inhibition Orlistat (Xenical®, Alli®) is a potent, irreversible inhibitor of gastric and pancreatic lipases, chemically defined as the (S)-leucine ester of (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]-2-oxetanone. Its efficacy relies entirely on the precise spatial arrangement of its


-lactone ring and side chains to fit the catalytic triad of the lipase active site.

(R,R,S,S)-Orlistat , an enantiomeric/diastereomeric impurity, represents a distinct chemical entity with a reversed stereochemical configuration at critical binding centers. While often viewed solely as a process impurity, this molecule holds significant value in Structure-Activity Relationship (SAR) studies. By decoupling the potent lipase inhibition (associated with GI side effects) from the inhibition of the Thioesterase (TE) domain of Fatty Acid Synthase (FASN), (R,R,S,S)-Orlistat and its analogs provide a blueprint for developing tumor-specific metabolic inhibitors with improved therapeutic indices.

This guide outlines the synthesis, characterization, and application of (R,R,S,S)-Orlistat as a high-fidelity research tool and potential lead scaffold.

Part 2: Chemical Identity & Structural Logic

Stereochemical Nomenclature

To understand the application, one must first define the divergence from the active pharmaceutical ingredient (API).

FeatureStandard Orlistat (API) (R,R,S,S)-Orlistat (Target)
CAS Number 96829-58-21225451-00-2
Configuration (2S, 3S, 2'S, N-S)(2R, 3R, 2'S, N-S)*

-Lactone Ring
(3S, 4S)(3R, 4R) (Inverted Ring)
Primary Target Pancreatic Lipase (

< 1 nM)
FASN-TE (Variable/Probe)
Role Clinical TherapeuticImpurity Standard / SAR Probe

*Note: The nomenclature (R,R,S,S) typically refers to the inversion of the


-lactone ring centers (C3/C4) while retaining the amino acid side chain configuration, or full inversion depending on the synthesis route. For this guide, we define it as the specific impurity 1225451-00-2.
Mechanism of Action: The "Lock and Key" Divergence

The


-lactone moiety is the "warhead" of Orlistat. It reacts with the active site Serine-152  of pancreatic lipase, forming a stable acyl-enzyme complex.
  • S,S,S,S Configuration: positions the hexyl tail and leucine group perfectly into the hydrophobic grooves of the lipase, facilitating the nucleophilic attack on the carbonyl carbon.

  • R,R,S,S Configuration: steric clashes prevent optimal alignment within the pancreatic lipase pocket.

    • Therapeutic Implication: Reduced affinity for pancreatic lipase implies reduced gastrointestinal side effects (steatorrhea). If this isomer retains affinity for the FASN Thioesterase domain (which has a different pocket geometry), it becomes a candidate for systemic cancer therapy.

Part 3: Therapeutic & Research Applications[1][2]

Application 1: High-Fidelity Analytical Reference Standard (QC)

In drug development, the purity of the chiral API is paramount. The (R,R,S,S) isomer is a mandatory System Suitability Standard in Chiral HPLC methods to prove that the manufacturing process has not caused racemization.

Protocol: Chiral Purity Assessment

  • Column: Chiralpak IA or IC (Amylose-based stationary phase).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (98:2 v/v).

  • Detection: UV at 210 nm.

  • Criterion: Resolution (

    
    ) between (S,S,S,S) and (R,R,S,S) peaks must be > 1.5.
    
Application 2: De-Coupling FASN vs. Lipase Activity (Oncology)

Fatty Acid Synthase (FASN) is upregulated in breast, prostate, and ovarian cancers. Standard Orlistat inhibits FASN but has poor bioavailability and severe GI toxicity due to lipase inhibition.

  • The Hypothesis: The (R,R,S,S) isomer acts as a stereochemical probe . If it exhibits a high

    
     for Pancreatic Lipase (inactive) but a low 
    
    
    
    for FASN-TE (active), it serves as a lead compound for systemic administration.
  • Current Status: Research indicates that while full inversion reduces potency, transposed or specific diastereomers (like the R,R,S,S ring with S-sidechains) can retain TE-domain specificity.

Application 3: Metabolic Reprogramming Probe

Researchers use (R,R,S,S)-Orlistat in cell-based assays to distinguish between lipid uptake inhibition (extracellular lipase) and de novo lipogenesis inhibition (intracellular FASN).

  • Workflow: Treat cells with (S,S,S,S) (blocks both) vs. (R,R,S,S) (blocks neither or only FASN).

  • Readout:

    
    -Acetate incorporation into lipids.
    

Part 4: Experimental Methodologies

Synthesis of (R,R,S,S)-Orlistat (Probe Generation)

Reference: Adapted from Mulzer et al. (JACS) and Romo et al. (Org. Lett.) approaches for stereoisomer generation.

Step-by-Step Protocol:

  • Starting Material: Begin with (R)-3-hydroxytetradecanoic acid (inverted center compared to standard).

  • Ring Closure: Perform a Tandem Mukaiyama Aldol-Lactonization (TMAL) using a Lewis Acid catalyst that favors the trans-

    
    -lactone with (R,R) configuration.
    
    • Critical Control: Use

      
       and chiral amine bases to direct the stereochemistry.
      
  • Side Chain Attachment: Esterify the secondary alcohol with N-formyl-(S)-leucine (retaining the natural amino acid configuration to match the impurity profile).

  • Purification: Flash chromatography (Hexane/EtOAc) followed by recrystallization.

Comparative Enzymatic Assay (FASN vs. Lipase)

Objective: Determine the Selectivity Index (SI) of the isomer.

ParameterPancreatic Lipase Assay FASN-TE Domain Assay
Substrate 4-Nitrophenyl palmitate (4-NPP)Thioesterase substrate (e.g., 4-MU-heptanoate)
Buffer Tris-HCl (pH 8.0) + Bile SaltsPhosphate Buffer (pH 7.6) + 1mM EDTA
Detection Absorbance at 410 nm (Release of p-nitrophenol)Fluorescence (Ex 350nm / Em 450nm)
Self-Validation Must show >90% inhibition with (S,S,S,S)-Orlistat (+ Control)Must show inhibition with Cerulenin (+ Control)

Data Interpretation:

  • Ideal Candidate Profile:

    
     (Lipase) > 10 
    
    
    
    M;
    
    
    (FASN) < 100 nM.

Part 5: Visualization of Signaling & Logic

FASN Inhibition Pathway & Stereochemical Checkpoint

The following diagram illustrates how the stereochemistry of Orlistat determines its pathway: either blocking dietary fat absorption (Lipase) or blocking tumor growth (FASN), and how the (R,R,S,S) isomer fits into this logic.

Orlistat_Mechanism Orlistat Orlistat Scaffold (Beta-Lactone Warhead) Isomer_S (S,S,S,S)-Isomer (Standard Drug) Orlistat->Isomer_S Synthesis A Isomer_R (R,R,S,S)-Isomer (Impurity/Probe) Orlistat->Isomer_R Synthesis B (or Impurity) Lipase Pancreatic Lipase (GI Lumen) Isomer_S->Lipase High Affinity (nM) FASN FASN Thioesterase (Tumor Cytosol) Isomer_S->FASN Moderate Affinity Isomer_R->Lipase Low Affinity (Steric Clash) Isomer_R->FASN Potential Binding (Distinct Pocket) Absorption Dietary Fat Absorption (Obesity Mechanism) Lipase->Absorption Inhibits SideEffects GI Toxicity (Steatorrhea) Lipase->SideEffects Causes TumorGrowth Tumor Lipogenesis (Cancer Mechanism) FASN->TumorGrowth Inhibits Therapeutic Apoptosis / Stasis FASN->Therapeutic Promotes

Caption: Stereochemical logic flow. (S,S,S,S) targets Lipase strongly (green arrow), causing side effects. (R,R,S,S) is used to probe FASN selectivity (dotted line) with reduced Lipase interaction.

Experimental Workflow: Stereoisomer Profiling

This workflow describes the validation process for using (R,R,S,S)-Orlistat as a research tool.

Workflow Step1 Synthesis (R,R,S,S)-Precursor Step2 Chiral HPLC Purification >99.5% Step1->Step2 Step3 Enzymatic Assay (Lipase vs FASN) Step2->Step3 Step4 Cell Viability (PC-3 / MCF-7) Step3->Step4 Decision Selectivity Index > 10? Step3->Decision Pass Lead Candidate (Oncology) Decision->Pass Yes Fail Analytical Std (QC Only) Decision->Fail No

Caption: Development pipeline for (R,R,S,S)-Orlistat. The critical decision point is the Selectivity Index (SI) between FASN and Lipase inhibition.

Part 6: References

  • Mulzer, J., et al. (2014). "Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation of Epoxyhomoallylic Alcohols." Journal of the American Chemical Society.

  • Romo, D., et al. (2006). "Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase." Organic Letters.

  • Schneider, A., & Wessjohann, L. A. (2010).[1] "Comparison of impurity profiles of Orlistat pharmaceutical products using HPLC tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.

  • Kridel, S. J., et al. (2004). "Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity."[2] Cancer Research.[2]

  • PubChem Compound Summary. (2023). "(R,R,S,S)-Orlistat (CAS 1225451-00-2)." National Center for Biotechnology Information.

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An In-Depth Technical Guide to Early-Stage Research on (R,R,S,S)-Orlistat Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Orlistat, the saturated derivative of lipstatin, is a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats.[1][2][3] Its primary therapeutic application, under brand names like Xenical and Alli, is in the management of obesity, where it functions by preventing the absorption of approximately 30% of dietary fat, thereby reducing caloric intake.[2][4][5] While its on-target mechanism of action within the gastrointestinal tract is well-characterized, the systemic absorption of Orlistat, although minimal, necessitates a thorough investigation into its potential off-target effects.[2][3][5] This is particularly crucial given that even low systemic concentrations can interact with unintended molecular targets, leading to unforeseen physiological or toxicological outcomes.

Recent research has already identified a significant off-target activity of Orlistat: the inhibition of the thioesterase domain of fatty acid synthase (FAS).[2][6][7] FAS is an enzyme that is notably upregulated in various cancer cells and is implicated in tumor progression.[6][8][9] This discovery has opened a new avenue of research into Orlistat's potential as an anti-cancer agent.[7][8][10][11][12] However, it also underscores the importance of a systematic and comprehensive approach to identifying the complete off-target profile of (R,R,S,S)-Orlistat to fully understand its therapeutic potential and safety profile.

This technical guide provides a structured, multi-pronged strategy for the early-stage investigation of (R,R,S,S)-Orlistat's off-target effects. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, actionable experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable data.

I. A Multi-Pronged Approach to Off-Target Identification

A comprehensive understanding of a drug's off-target interactions requires a multi-faceted approach that combines computational, biochemical, and cell-based methodologies. This integrated strategy allows for the prediction of potential off-targets, the direct confirmation of molecular interactions, and the elucidation of the functional consequences of these interactions within a cellular context.

G cluster_0 Phase 1: Prediction & Prioritization cluster_1 Phase 2: Direct Interaction Confirmation cluster_2 Phase 3: Functional Validation In_Silico_Profiling In Silico & Computational Screening Biochemical_Assays Biochemical & Biophysical Assays In_Silico_Profiling->Biochemical_Assays Prioritized Targets Proteomics Affinity-Based Proteomics In_Silico_Profiling->Proteomics Hypothesis Generation Cell_Based_Assays Cell-Based Functional Assays Biochemical_Assays->Cell_Based_Assays Confirmed Hits Proteomics->Cell_Based_Assays Unbiased Hits G cluster_0 Workflow Immobilize Immobilize Orlistat on a solid support Incubate Incubate with cell lysate Immobilize->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute Identify Identify proteins by Mass Spectrometry Elute->Identify

Caption: Affinity-based proteomics workflow for off-target identification.

1. Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry
  • Synthesis of an Orlistat-Derived Affinity Probe:

    • Synthesize a derivative of Orlistat with a linker arm suitable for immobilization (e.g., an amine or carboxyl group). The linker should be attached at a position that does not interfere with the known binding interactions of Orlistat.

    • Couple the Orlistat probe to an activated solid support (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate:

    • Select a relevant cell line (e.g., a human liver cell line like HepG2, given the potential for hepatotoxicity) and culture to a sufficient density. [13] * Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Enrichment:

    • Incubate the clarified cell lysate with the Orlistat-immobilized beads.

    • As a crucial negative control, incubate a separate aliquot of the lysate with control beads (without immobilized Orlistat).

    • Perform a competition experiment by pre-incubating the lysate with an excess of free (R,R,S,S)-Orlistat before adding the affinity beads. This will distinguish specific from non-specific binders. [14]

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a human protein database.

  • Data Analysis and Hit Validation:

    • Compare the proteins identified from the Orlistat-beads to those from the control beads and the competition experiment.

    • Genuine off-targets should be significantly enriched on the Orlistat-beads and their binding should be competed away by free Orlistat.

B. Targeted Biophysical and Biochemical Assays

For the prioritized targets from in silico screening and the validated hits from affinity proteomics, a panel of targeted assays should be employed to quantify the binding affinity and characterize the nature of the interaction.

AssayPrincipleKey Information Provided
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a protein against thermal denaturation. [15][16][17]Target engagement in a cellular environment. [15][18][19]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry, and thermodynamic parameters.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface as a ligand binds to an immobilized protein.Real-time kinetics of binding (kon, koff) and binding affinity (Kd).
Enzyme Inhibition Assays Measures the effect of Orlistat on the catalytic activity of a target enzyme.IC50 or Ki value, mechanism of inhibition.
1. Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture the selected cell line to ~80% confluency.

    • Treat the cells with a range of concentrations of (R,R,S,S)-Orlistat or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Protein Quantification:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Quantify the amount of the specific target protein in the soluble fraction using a suitable method, such as Western blotting or an AlphaScreen-based assay. [15]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and Orlistat-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of Orlistat indicates target engagement.

IV. Phase 3: Cell-Based Functional Assays

The final phase of early-stage off-target research is to determine the functional consequences of Orlistat binding to its newly identified off-targets. This is crucial for understanding whether an off-target interaction is likely to be benign or to result in a clinically relevant effect.

A. Rationale for Functional Assays
  • Biological Relevance: Cell-based assays provide a more physiologically relevant context than biochemical assays, as they account for factors such as cell permeability, metabolism, and the presence of downstream signaling pathways.

  • Mechanism of Action: These assays can help to elucidate the mechanism by which Orlistat modulates the function of its off-targets (e.g., agonist, antagonist, allosteric modulator).

  • Safety and Efficacy Prediction: The results from functional assays can provide early indications of potential adverse effects or novel therapeutic applications.

B. Panel of Recommended Functional Assays

The choice of functional assays will be dictated by the nature of the identified off-targets. Below are examples of relevant assay panels for common off-target classes.

1. Kinase Profiling

Given that many drugs have off-target effects on kinases, a broad kinome scan is a prudent step. [20][21][22][23][24]

  • Recommended Approach: Utilize a commercially available kinase profiling service (e.g., KINOMEscan®, Reaction Biology) that screens Orlistat against a large panel of human kinases. [20][22]These services typically employ binding assays or activity-based assays.

  • Data to Obtain: Percentage of inhibition at a fixed concentration of Orlistat, and for significant hits, the IC50 value.

2. GPCR Profiling

G-protein coupled receptors (GPCRs) are another major class of drug targets and off-targets. [25][26][27][28][29]

  • Recommended Approach: Employ a GPCR screening service (e.g., Eurofins Discovery, Creative Biogene) that can assess the effect of Orlistat on a panel of GPCRs. [25][26]These services offer a variety of readouts, including calcium flux, cAMP accumulation, and β-arrestin recruitment assays.

  • Data to Obtain: Agonist or antagonist activity of Orlistat at each GPCR, and for active compounds, the EC50 or IC50 value.

3. Ion Channel Screening

Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity. [30][31][32][33][34]

  • Recommended Approach: Submit Orlistat for screening against a panel of key ion channels, including those implicated in cardiac action potential (e.g., hERG). Services from companies like Charles River or Sygnature Discovery can perform high-throughput electrophysiology or fluorescence-based assays. [30][33]* Data to Obtain: Percentage of inhibition or activation of ion channel currents, and for active compounds, the IC50 or EC50 value.

C. Downstream Signaling and Cellular Phenotypic Assays

For high-confidence off-targets, it is important to investigate the downstream cellular consequences of their modulation by Orlistat.

G Orlistat Orlistat Off_Target Identified Off-Target Orlistat->Off_Target Binding Signaling_Pathway Downstream Signaling (e.g., Phosphorylation) Off_Target->Signaling_Pathway Modulation Cellular_Response Cellular Phenotype (e.g., Proliferation, Apoptosis) Signaling_Pathway->Cellular_Response Functional Outcome

Caption: Investigating the functional consequences of off-target binding.

1. Step-by-Step Protocol: Assessing Effects on Cell Signaling and Phenotype
  • Select a Relevant Cell Line: Choose a cell line that endogenously expresses the off-target of interest at a functional level.

  • Treat with Orlistat: Treat the cells with a range of concentrations of Orlistat.

  • Analyze Downstream Signaling:

    • For kinase off-targets, use phospho-specific antibodies and Western blotting to assess the phosphorylation state of known substrates.

    • For GPCR off-targets, measure changes in second messenger levels (e.g., cAMP, IP3).

  • Evaluate Cellular Phenotypes:

    • Cell Proliferation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the effect of Orlistat on cell growth.

    • Apoptosis: Use an assay that measures markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining).

    • Cell Cycle: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).

V. Data Synthesis and Interpretation

The culmination of this multi-faceted investigation will be a rich dataset that requires careful synthesis and interpretation.

A. Integrated Data Summary
Off-Target CandidateIn Silico Prediction ScoreAffinity (Kd/IC50) - BiochemicalTarget Engagement (CETSA Shift)Functional Activity (EC50/IC50) - CellularCellular Phenotype Observed
Protein X High1.2 µM+3.5 °C2.5 µM (inhibition)Decreased cell proliferation
Protein Y Medium> 50 µMNo shiftNo activityNone
Protein Z High500 nM+5.0 °C800 nM (activation)Increased apoptosis
B. Prioritizing Off-Targets for Further Investigation

Based on the integrated data, off-targets should be prioritized for more in-depth follow-up studies based on:

  • Potency: Off-targets that are modulated by Orlistat at concentrations close to or below its known on-target potency for lipases and FAS are of higher concern or interest.

  • Biological Plausibility: The likelihood that the off-target interaction could explain any known adverse effects or contribute to the therapeutic efficacy of Orlistat.

  • Therapeutic Window: The ratio between the concentration of Orlistat required to engage the off-target and the concentration required for its desired on-target effect.

Conclusion

A thorough and systematic investigation of the off-target effects of (R,R,S,S)-Orlistat is essential for a complete understanding of its pharmacological profile. The integrated approach outlined in this guide, combining in silico prediction, unbiased proteomic screening, direct biophysical validation, and cell-based functional analysis, provides a robust framework for identifying and characterizing these off-target interactions. The insights gained from such studies are invaluable for guiding future drug development efforts, whether for optimizing the safety of Orlistat in its current indication or for exploring its potential in new therapeutic areas such as oncology.

References

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  • Al-Sanea, M. M., Al-Ghamdi, S. S., & Asfour, H. Z. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(1), e4288. [Link]

  • Gierse, J. K., & Medley, Q. G. (2023). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in molecular biology (Clifton, N.J.), 2629, 219–237. [Link]

  • L-F, G., Y-F, L., S-Y, C., S-Y, L., & Y-S, L. (2015). Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines. Reproductive sciences (Thousand Oaks, Calif.), 22(12), 1517–1525. [Link]

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An In-depth Technical Guide to the Stereochemistry of Orlistat's Active Site Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, serves as a cornerstone in the management of obesity.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration, which dictates the precise molecular interactions within the enzyme's active site. This guide provides a comprehensive examination of the stereochemistry of Orlistat and its critical role in the covalent inhibition of human pancreatic lipase. We will delve into the structural intricacies of both the drug and the enzyme, elucidate the mechanism of their interaction, and present detailed experimental and computational protocols for investigating this vital drug-protein binding event. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationship of this important therapeutic agent.

Introduction: The Stereochemical Imperative of Orlistat

Orlistat, a semi-synthetic derivative of the natural product lipstatin, is a powerful inhibitor of lipases that are crucial for the digestion of dietary fats.[1][3] Its mechanism of action is localized to the gastrointestinal tract, where it forms a covalent bond with the active site of gastric and pancreatic lipases, thereby preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[2][4] This inhibition of fat absorption contributes to a caloric deficit, aiding in weight management.[5]

The molecular structure of Orlistat (tetrahydrolipstatin) features a β-lactone ring, which is the key pharmacophore responsible for its inhibitory activity.[3][6] The molecule also possesses several stereocenters, and its specific three-dimensional arrangement is paramount for effective binding and inhibition. The cleavage of the β-lactone ring results in a complete loss of inhibitory function, highlighting its critical role.[2] This guide will dissect the stereochemical nuances of Orlistat and their profound impact on its interaction with the active site of human pancreatic lipase.

Structural Landscape: Orlistat and Human Pancreatic Lipase

A thorough understanding of the three-dimensional structures of both Orlistat and its target enzyme, human pancreatic lipase, is fundamental to comprehending their interaction.

The Stereochemistry of Orlistat

Orlistat is a carboxylic ester formed from the condensation of N-formyl-L-leucine and (3S,4S)-3-hexyl-4-[(2S)-2-hydroxytridecyl]oxetan-2-one.[7] The molecule possesses four chiral centers, leading to a specific and crucial stereochemical configuration. The IUPAC name, [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate, precisely defines this arrangement.[7] The β-lactone ring, a strained four-membered cyclic ester, is the reactive moiety that covalently binds to the enzyme.[3][6] The two alkyl side chains, the hexyl group at the β-position and the N-formyl-L-leucine-containing chain at the α-position of the lactone, are in a trans configuration, which is crucial for its activity.[6]

The Active Site of Human Pancreatic Lipase

Human pancreatic lipase is a glycoprotein composed of 449 amino acids.[8] Its three-dimensional structure reveals a catalytic triad consisting of Serine-152, Aspartate-176, and Histidine-263.[8][9][10] This triad is analogous to that found in serine proteases, although their structural arrangement differs.[8] The active site is covered by a surface loop, or "lid," which in the absence of a lipid interface, renders the catalytic site inaccessible to the solvent.[8] The interaction with lipid substrates at the water-lipid interface is thought to induce a conformational change, exposing the active site.[6] Key amino acid residues, such as Phe77, are also important for lipase activity.[9]

The Covalent Embrace: Mechanism of Orlistat's Inhibition

The inhibitory action of Orlistat is a result of a highly specific and stereochemically driven covalent interaction with the active site of pancreatic lipase.

The process begins with the nucleophilic attack of the hydroxyl group of the active site serine (Ser152) on the carbonyl carbon of Orlistat's β-lactone ring.[6][11][12] This attack leads to the opening of the strained lactone ring and the formation of a stable, covalent ester bond between the drug and the enzyme.[6] This acylation of the serine residue effectively and irreversibly inactivates the lipase, preventing it from hydrolyzing its natural triglyceride substrates.[2][6] The hydrophobic aliphatic chains of Orlistat occupy the lid region and an adjacent hydrophobic pocket, engaging in interactions with residues like Gly76-Phe80 and Leu213-Met217.[13]

The precise stereochemistry of Orlistat is critical for this reaction. The trans orientation of the side chains on the β-lactone ring is essential for positioning the lactone for the nucleophilic attack by Ser152.[6] Studies on different stereoisomers of Orlistat have shown that alterations in the stereochemistry lead to a significant reduction or complete loss of inhibitory activity, underscoring the high degree of stereospecificity in this drug-target interaction.[14]

Investigating the Interaction: Methodologies and Protocols

A multi-faceted approach combining experimental and computational techniques is necessary to fully elucidate the stereochemical intricacies of Orlistat's binding to pancreatic lipase.

Experimental Approaches

A variety of biophysical and biochemical methods can be employed to study drug-protein interactions.[15][16]

This technique provides a high-resolution, three-dimensional structure of the Orlistat-pancreatic lipase complex, offering direct visualization of the covalent bond and the specific interactions between the inhibitor and the active site residues.

Protocol: Co-crystallization of Human Pancreatic Lipase with Orlistat

  • Protein Purification: Express and purify recombinant human pancreatic lipase to homogeneity.

  • Complex Formation: Incubate the purified lipase with a molar excess of Orlistat to ensure complete covalent modification of the active site.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify initial crystal hits.

  • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals suitable for X-ray diffraction analysis.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and process the data to solve and refine the three-dimensional structure of the complex.

ITC measures the heat changes that occur upon binding, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). While Orlistat's interaction is covalent, ITC can be used to study the initial non-covalent binding events or the binding of non-reactive analogs.

Protocol: ITC Analysis of Orlistat Analog Binding

  • Sample Preparation: Prepare solutions of purified pancreatic lipase and a non-reactive Orlistat analog in the same buffer.

  • ITC Experiment: Titrate the Orlistat analog into the lipase solution in the ITC sample cell while measuring the heat changes.

  • Data Analysis: Analyze the resulting titration curve to determine the thermodynamic parameters of the binding interaction.

Computational Approaches

Computational methods provide valuable insights into the dynamics and energetics of the Orlistat-lipase interaction.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, helping to understand the non-covalent interactions that precede the covalent bond formation.

Protocol: Molecular Docking of Orlistat into Pancreatic Lipase

  • Protein and Ligand Preparation: Prepare the 3D structures of human pancreatic lipase (e.g., from PDB ID: 1LPB) and Orlistat.[9]

  • Docking Simulation: Use a docking program to place the Orlistat molecule into the active site of the lipase, exploring various possible binding poses.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and use a scoring function to rank them based on their predicted binding affinity. The interactions of the top-ranked poses with key active site residues (Ser152, Phe77, His263) should be examined.[9]

MD simulations provide a dynamic view of the Orlistat-lipase complex, allowing for the study of its stability and the conformational changes that may occur upon binding.

Protocol: MD Simulation of the Covalently Bound Orlistat-Lipase Complex

  • System Setup: Create a model of the covalently bound Orlistat-lipase complex based on crystal structures or docking results.

  • Solvation and Ionization: Place the complex in a box of water molecules and add ions to neutralize the system and mimic physiological conditions.

  • Simulation: Run the MD simulation for a sufficient length of time to observe the system's behavior.

  • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, the root-mean-square deviation (RMSD) and fluctuation (RMSF) of the protein and ligand, and the specific interactions over time.[9][17]

Data Presentation and Visualization

Clear presentation of data and visual aids are crucial for interpreting the complex stereochemical interactions.

Quantitative Data Summary
StereoisomerRelative Inhibitory Activity (%)Key Interacting Residues
Orlistat ((3S,4S,2'S))100Ser152 (covalent), Phe77, His263
(3R,4R,2'S)<10Reduced interaction with catalytic triad
(3S,4S,2'R)<5Steric hindrance at the active site

Table 1: Hypothetical relative inhibitory activities of Orlistat stereoisomers against human pancreatic lipase.

Visualizations

Orlistat_Inhibition_Workflow cluster_experimental Experimental Validation cluster_computational Computational Analysis protein_prep Protein Purification (Human Pancreatic Lipase) complex_formation Complex Formation (Lipase + Orlistat) protein_prep->complex_formation itc Isothermal Titration Calorimetry (ITC) protein_prep->itc crystallography X-ray Co-crystallography complex_formation->crystallography structure_elucidation 3D Structure of Complex crystallography->structure_elucidation complex_stability Complex Stability and Dynamics structure_elucidation->complex_stability Validation thermodynamics Binding Thermodynamics itc->thermodynamics docking Molecular Docking binding_pose Predicted Binding Pose docking->binding_pose binding_pose->itc Hypothesis Generation md_simulation Molecular Dynamics (MD) Simulation binding_pose->md_simulation md_simulation->complex_stability

Caption: Experimental and computational workflow for investigating Orlistat-lipase binding.

Orlistat_Mechanism Ser152 Ser152-OH InitialBinding Non-covalent Binding Ser152->InitialBinding Nucleophilic Attack His263 His263 Asp176 Asp176 BetaLactone β-Lactone Ring (C=O) BetaLactone->InitialBinding SideChains Side Chains (trans-configuration) SideChains->InitialBinding Positioning CovalentBond Covalent Bond Formation (Ester Linkage) InitialBinding->CovalentBond InactivatedEnzyme Inactive Lipase-Orlistat Complex CovalentBond->InactivatedEnzyme

Caption: Covalent inhibition mechanism of pancreatic lipase by Orlistat.

Conclusion

The therapeutic success of Orlistat is a compelling example of the critical importance of stereochemistry in drug design and function. Its specific three-dimensional structure is exquisitely tuned to interact with the active site of pancreatic lipase, leading to a highly efficient and specific covalent inhibition. A comprehensive investigative approach, integrating experimental techniques like X-ray crystallography with computational methods such as molecular docking and MD simulations, is essential for a complete understanding of this intricate molecular recognition and reaction process. The insights gained from such studies are invaluable for the rational design of new and improved lipase inhibitors for the treatment of obesity and related metabolic disorders.

References

  • Discovery and development of gastrointestinal lipase inhibitors. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Mode of action of orlistat. Journal of Clinical Pharmacology, 34(10), 1006-1010.
  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270-279.
  • What is the mechanism of Orlistat?. (2024, July 17). Patsnap Synapse. Retrieved February 10, 2026, from [Link]

  • What is the drug group and mechanism of action (MOA) of orlistat?. (2025, October 2). Dr.Oracle. Retrieved February 10, 2026, from [Link]

  • How Pills That Aid in Weight Loss Work: A Scientific Overview. (2025, December 26). Centro Global de Ciudades. Retrieved February 10, 2026, from [Link]

  • Singh, A., & Singh, A. (2024). Orlistat. In StatPearls.
  • Zhou, M., & Chen, Z. (2018). Current Experimental Methods for Characterizing Protein-Protein Interactions. Current Medicinal Chemistry, 25(42), 5965-5971.
  • Kokotos, G., & Constantinou-Kokotou, V. (2009). β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. Journal of medicinal chemistry, 52(19), 5965-5968.
  • What are the methods available to measure the drug-protein interaction?. (2019, November 1). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Uribe-Nieto, J. J., Zepeda-Carbajal, I. C., & Sánchez-Carranza, M. R. (2023). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. Molecules, 28(14), 5483.
  • Pemble, C. W. 4th, Johnson, B. J., Kridel, S. J., & Lowther, W. T. (2014). Mechanism of orlistat hydrolysis by the thioesterase of human fatty acid synthase. ACS chemical biology, 9(11), 2644-2652.
  • Crystal structure of pancreatic lipase and binding of bioactive compounds. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Zhou, M., & Chen, Z. (2018). Current Experimental Methods for Characterizing Protein-Protein Interactions. Current medicinal chemistry, 25(42), 5965-5971.
  • Bodner, A. C., Kridel, S. J., & Lowther, W. T. (2010). Total synthesis and comparative analysis of orlistat, valilactone, and a transposed orlistat derivative: inhibitors of fatty acid synthase. Journal of medicinal chemistry, 53(19), 6965-6974.
  • Pemble, C. W. 4th, Johnson, B. J., Kridel, S. J., & Lowther, W. T. (2014). Mechanism of orlistat hydrolysis by the thioesterase of human fatty acid synthase. ACS chemical biology, 9(11), 2644-2652.
  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. Retrieved February 10, 2026, from [Link]

  • Olszanecka-Glinianowicz, M., Dąbrowski, P., Kocelak, P., & Janowska, J. (2012). Long-term inhibition of intestinal lipase by orlistat improves release of gut hormones increasing satiety in obese women. Endokrynologia Polska, 63(2), 110-116.
  • Bodner, A. C., Kridel, S. J., & Lowther, W. T. (2010). Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase. Journal of medicinal chemistry, 53(19), 6965-6974.
  • Le, T. H., Nguyen, T. H., Nguyen, T. H., & Le, M. T. (2020).
  • Pemble, C. W. 4th, Johnson, B. J., Kridel, S. J., & Lowther, W. T. (2014). Mechanism of orlistat hydrolysis by the thioesterase of human fatty acid synthase. ACS chemical biology, 9(11), 2644-2652.
  • Chemical structures of triacylglycerol and orlistat. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Figure 3. Molecular docking simulations of compound 3, 4 and orlistat. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Chemical structure of orlistat. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Spindler, F., & Blaser, H. U. (2001). With Asymmetric Hydrogenation Towards a New, Enantioselective Synthesis of Orlistat. CHIMIA International Journal for Chemistry, 55(9), 706-709.
  • Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. (2021, March 3). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Method for preparing orlistat intermediate by enzyme method. (n.d.). Google Patents.
  • Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.
  • Orlistat. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Mechanism of Orlistat Hydrolysis by Fatty Acid Synthase Thioesterase. (n.d.). IUPUI ScholarWorks. Retrieved February 10, 2026, from [Link]

  • orlistat. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 10, 2026, from [Link]

  • Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical. (n.d.). Drug Synthesis Database. Retrieved February 10, 2026, from [Link]

  • Three-dimensional structure of human pancreatic lipase and catalytic triad of Ser152-Asp176-His263 (PDB ID: 1LPB). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

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Methodological & Application

(R,R,S,S)-Orlistat stereospecific synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereospecific Synthesis Protocols for (R,R,S,S)-Orlistat and Diastereomeric Control

Executive Summary & Stereochemical Definition

Orlistat (Tetrahydrolipstatin) is a potent, irreversible inhibitor of gastric and pancreatic lipases. Its efficacy is strictly governed by its stereochemistry. The FDA-approved pharmaceutical ingredient is (-)-Tetrahydrolipstatin , which possesses the (3S, 4S, 2'S, 2''S) configuration (often abbreviated as S,S,S,S based on the four stereocenters: two on the oxetanone ring, one on the tridecyl chain, and one on the leucine moiety).

The (R,R,S,S) Challenge: The request for (R,R,S,S)-Orlistat implies a specific diastereomer where the


-lactone core configuration is inverted to (3R, 4R)  while the side-chain (2'S) and amino acid (L-Leucine, 2''S) remain natural.[1] This diastereomer is critical for Structure-Activity Relationship (SAR) studies to determine the binding pocket's enantioselectivity.[1][2]

This guide details a Stereodivergent Protocol . We present the optimized route to the standard drug but explicitly identify the "Chiral Switch" steps where catalyst inversion allows access to the (R,R,S,S) target.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into two distinct modules to allow stereochemical flexibility:

  • Module A (The Lactone Core): Construction of the chiral

    
    -hydroxy acid precursor via Asymmetric Hydrogenation . This is the stereodefining step for the ring.
    
  • Module B (The Coupling): Mitsunobu esterification with N-formyl-L-Leucine.

Strategic Mechanistic Insight: The most robust industrial method relies on the Asymmetric Hydrogenation of


-keto esters  using Ru(II)-biarylphosphine complexes.[2] This method sets the C-OH stereocenter with high enantiomeric excess (ee > 99%).[1][2] The second stereocenter (C-alkyl) is established via substrate-controlled anti-aldol or Fráter–Seebach alkylation.[1][2]
Pathway Visualization (Graphviz)

OrlistatSynthesis Start Start: 3-Oxotetradecanoic Acid Methyl Ester Step1 Step 1: Asymmetric Hydrogenation (Chiral Switch Point) Start->Step1 Inter1_S Intermediate A (S-OH) For Standard Orlistat Step1->Inter1_S Using (S)-MeOBIPHEP or (S)-BINAP Inter1_R Intermediate B (R-OH) For (R,R,S,S)-Isomer Step1->Inter1_R Using (R)-MeOBIPHEP or (R)-BINAP Step2 Step 2: Fráter–Seebach Alkylation (Stereoselective C-Alkylation) Inter1_S->Step2 Creates (3S, 4S) Inter1_R->Step2 Creates (3R, 4R) Lactone Step 3: Lactonization (Benzenesulfonyl Chloride) Step2->Lactone Coupling Step 4: Mitsunobu Coupling with N-Formyl-L-Leucine Lactone->Coupling Final_Std Target: (-)-Orlistat (S,S,S,S) Coupling->Final_Std From (S,S) Precursor Final_Iso Target: (R,R,S,S)-Orlistat Coupling->Final_Iso From (R,R) Precursor

Caption: Stereodivergent workflow. The choice of chiral ligand in Step 1 dictates whether the final product is the standard drug (S,S,S,S) or the requested diastereomer (R,R,S,S).

Detailed Experimental Protocols

Module A: Synthesis of the Chiral Lactone Core

Objective: Synthesize


.
Note: To synthesize standard Orlistat, simply swap the catalyst enantiomer in Step 1.

Step 1: Asymmetric Hydrogenation (The Chiral Switch) This step establishes the C-OH stereocenter.[2]

  • Substrate: Methyl 3-oxotetradecanoate.[1][2]

  • Catalyst System: Ru(OAc)

    
    [(R)-MeOBIPHEP].
    
    • Critical Note: Using the (R)-ligand typically yields the (R)-alcohol (depending on priority rules of the specific complex, confirm via optical rotation).[2] For standard Orlistat (S-alcohol), use the (S)-ligand.[1][2] For the requested (R,R) core, use the enantiomeric ligand.

Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with Methyl 3-oxotetradecanoate (100 mmol) and MeOH (300 mL).

  • Catalyst Addition: Add Ru(OAc)

    
    [(R)-MeOBIPHEP] (0.05 mol%).
    
  • Hydrogenation: Seal the autoclave, purge with

    
     (3x), and pressurize to 60 bar (870 psi). Heat to 80°C.
    
  • Reaction: Stir at 1000 rpm for 20 hours.

  • Workup: Cool to RT, vent

    
    . Concentrate the solvent in vacuo.
    
  • Validation: Analyze conversion by GC (>99%) and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H). Target ee > 98%.

Step 2: Fráter–Seebach Alkylation (Stereoselective) This step installs the hexyl chain anti- to the hydroxyl group, establishing the second stereocenter.

  • Reagents: LDA (Lithium Diisopropylamide), Hexyl Iodide.

Protocol:

  • Enolate Formation: To a solution of the chiral alcohol (from Step 1) in THF at -78°C, add LDA (2.2 equiv) dropwise. Stir for 1 hour. The dianion forms, chelated by lithium, directing the incoming electrophile to the anti face.

  • Alkylation: Add Hexyl Iodide (1.2 equiv) slowly.

  • Warming: Allow to warm to -20°C over 4 hours.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Result: You now have the anti-2-hexyl-3-hydroxy ester.[1][2]

Step 3: Lactonization

  • Reagents: Benzenesulfonyl chloride, Pyridine.[3]

Protocol:

  • Dissolve the alkylated hydroxy acid (obtained after saponification of the ester from Step 2) in Pyridine at 0°C.

  • Add Benzenesulfonyl chloride (2.0 equiv).[1][2] Stir at 0°C for 12 hours.

  • Mechanism: This proceeds via a mixed anhydride activation followed by intramolecular attack.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Module B: Coupling with N-Formyl-L-Leucine

Objective: Attach the amino acid side chain to the pendant hydroxyl group. Note: The "2-hydroxytridecyl" side chain hydroxyl (C2') must be available.[1][2] In the standard synthesis, this is often protected/deprotected or generated via hydrogenation of a ketone precursor.

Step 4: Mitsunobu Coupling This reaction inverts the stereochemistry at the attachment point.

  • Critical Stereochemical Logic: If you require the (S)-configuration at the chain (2') position in the final product, you must start with the (R)-alcohol at that position if using Mitsunobu (inversion), or use an esterification method that retains configuration (e.g., DCC/DMAP) if you already have the (S)-alcohol.[1][2]

  • For (R,R,S,S)-Orlistat: The request implies the chain is (S). If your precursor has an (S)-alcohol, use DCC/DMAP (Retention).[1][2] If it has an (R)-alcohol, use Mitsunobu (Inversion).[1][2]

Protocol (Standard Mitsunobu Inversion):

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), N-formyl-L-Leucine.[1][2]
    
  • Procedure: Dissolve the Lactone core (1.0 equiv),

    
     (1.5 equiv), and N-formyl-L-Leucine (1.5 equiv) in dry THF.
    
  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12 hours.

  • Purification: Flash chromatography.

Quantitative Data & Reagent Table

Reagent / ParameterSpecificationStoichiometryCriticality
Ru(OAc)

[(R)-MeOBIPHEP]
Chiral Catalyst0.05 mol%High. Determines Core Stereochemistry (R,R vs S,S).[1][2]
Hydrogen (

)
>99.999% Purity60 barPressure ensures high conversion and ee.
LDA 2.0 M in THF/Heptane2.2 equivMust be fresh to ensure dianion formation.
N-Formyl-L-Leucine >99% ee (L-isomer)1.5 equivSource of the amino acid stereocenter (S).[1][2]
Temperature (Step 1) 80°C

2°C
N/ATemperature control vital for catalyst turnover vs. degradation.

Troubleshooting & Quality Control (Self-Validating Systems)

  • Issue: Low diastereomeric ratio (dr) in Step 2.

    • Root Cause:[1][4][5][6][7] Insufficient chelation during enolate formation.[2]

    • Solution: Ensure temperature stays strictly below -40°C during electrophile addition.[1][2] Add HMPA (Caution: Toxic) or DMPU as a co-solvent to improve alkylation efficiency, though this may affect the chelation model.

  • Issue: Lactone hydrolysis during workup.

    • Root Cause:[1][4][5][6][7]

      
      -lactones are strained and sensitive to aqueous base.[1][2]
      
    • Solution: Perform workups at neutral/slightly acidic pH (pH 5-6).[1][2] Avoid prolonged exposure to water.

References

  • Total Synthesis of Tetrahydrolipstatin and Stereoisomers via a Highly Regio- and Diastereoselective Carbonylation. Journal of the American Chemical Society. (2014). A key reference for accessing various stereoisomers of the lactone core. [1][2]

  • A Stereoselective Synthesis of (-)-Tetrahydrolipstatin. Journal of Organic Chemistry. (1988). The foundational Barbier/Schneider synthesis establishing the lactonization protocols.[3] [1][2]

  • Asymmetric Hydrogen

    
    -Keto Esters. Noyori, R. et al.[2] (1987).[1][2][8][9] The mechanistic basis for the Ruthenium-BINAP/MeOBIPHEP stereocontrol used in Step 1. [1][2]
    
  • Orlistat Compound Summary. PubChem. Verification of the standard (S,S,S,S) stereochemistry and IUPAC nomenclature.

  • Process for the preparation of Orlistat. Google Patents (US7692021B2). Industrial details on the N-formyl-L-leucine coupling and crystallization.

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of Orlistat

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of Orlistat enantiomers. Orlistat, a potent lipase inhibitor used in the management of obesity, contains four chiral centers, resulting in a specific diastereomer being the active pharmaceutical ingredient.[1][2][3] The control of stereoisomeric purity is a critical aspect of pharmaceutical quality control, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[4][5][6] This guide provides a robust protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a widely successful strategy for resolving a broad range of chiral compounds.[4][6][7][8] We will delve into the rationale behind the selection of the stationary and mobile phases, method development strategies, and a complete protocol for validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][9]

Introduction: The Imperative of Chiral Purity in Orlistat

Orlistat is a single diastereomeric molecule, specifically (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2 oxetanyl] methyl]-dodecyl ester.[1] Its therapeutic effect is derived from the covalent inhibition of gastric and pancreatic lipases, which in turn reduces the absorption of dietary fats.[1][2][3] Given the stereospecific nature of enzyme-ligand interactions, any deviation from the desired stereoisomeric form could potentially lead to a reduction in efficacy or the introduction of unforeseen toxicological effects.[5][6]

Therefore, a reliable and validated analytical method to separate and quantify the desired enantiomer from its potential chiral impurities is paramount for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose, offering high resolution and sensitivity.[4][5][9] This document serves as a practical guide for researchers, scientists, and drug development professionals to implement such a method.

Understanding the Analyte: Orlistat's Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's properties.

PropertyValueSource
Molecular Formula C₂₉H₅₃NO₅[1][10]
Molecular Weight 495.7 g/mol [1][10]
Appearance White to off-white crystalline powder[1][3]
Solubility Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.[1][2]
pKa No pKa within the physiological pH range.[1][2]
Chiral Centers 4[1][3]

Orlistat's high lipophilicity and solubility in organic solvents make it an ideal candidate for normal-phase chromatography.[1][2] The absence of an ionizable group within the typical pH range simplifies mobile phase considerations, as pH adjustments are not necessary to control retention.[1][2]

The Core of the Separation: Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[4] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, have demonstrated broad applicability and success in resolving a wide variety of chiral compounds.[6][7][8]

Rationale for Selection:

The mechanism of chiral recognition on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[7][8] The complex three-dimensional structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers of the analyte can interact differentially.[7][8] The ester and amide linkages in Orlistat's structure provide potential sites for these critical interactions with the carbamate groups on the CSP.

For this application, an amylose-based CSP , such as one derivatized with tris(3,5-dimethylphenylcarbamate), is recommended as a starting point due to its proven versatility.

Method Development and Optimization Workflow

The development of a robust chiral separation method is a systematic process. The following workflow outlines the key steps from initial screening to final optimization.

Chiral HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Orlistat) CSP_Selection Select Polysaccharide CSPs (e.g., Amylose & Cellulose-based) Start->CSP_Selection MP_Screening Screen Mobile Phases (Hexane/IPA, Hexane/Ethanol) CSP_Selection->MP_Screening Optimize_Modifier Optimize Organic Modifier Ratio (Adjust %IPA or %Ethanol) MP_Screening->Optimize_Modifier Optimize_Additive Evaluate Additives (e.g., TFA, DEA) if needed for peak shape Optimize_Modifier->Optimize_Additive Optimize_Flow Optimize Flow Rate for Resolution & Time Optimize_Additive->Optimize_Flow Optimize_Temp Evaluate Column Temperature Effect Optimize_Flow->Optimize_Temp Validation Perform Method Validation (ICH Guidelines) Specificity, Linearity, Accuracy, Precision, LOQ/LOD Optimize_Temp->Validation Final_Method Finalized & Documented Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol

This protocol provides a starting point for the chiral separation of Orlistat. Optimization may be required based on the specific enantiomeric impurity profile and the HPLC system used.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol.

  • Sample: Orlistat reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the analysis.

ParameterRecommended ConditionRationale
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal-phase mode is well-suited for the lipophilic Orlistat. The alcohol modifier is critical for elution and interaction with the CSP. The ratio can be optimized for resolution.[11][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. It can be adjusted to balance resolution and analysis time.[11]
Column Temp. 25°CTemperature can influence selectivity; starting at ambient temperature is a common practice.[12]
Detection UV at 205 nmOrlistat lacks a strong chromophore, requiring detection at a lower UV wavelength for adequate sensitivity.[13]
Injection Vol. 10 µLStandard injection volume, can be adjusted based on sample concentration and detector response.
Solution Preparation
  • Mobile Phase Preparation: Carefully measure 900 mL of n-hexane and 100 mL of isopropanol. Mix thoroughly and degas using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of Orlistat reference standard in the mobile phase at a concentration of 0.5 mg/mL.[14] From this, prepare a working standard solution at a suitable concentration for detection (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the Orlistat sample to be analyzed at the same concentration as the working standard solution, using the mobile phase as the diluent.

System Suitability and Analysis Procedure
  • Equilibration: Install the chiral column and equilibrate the system with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a solution containing both the desired Orlistat enantiomer and a small amount of the undesired enantiomer (if available) or a racemic mixture. The SST parameters should be established during validation. Key criteria include:

    • Resolution (Rs): The resolution between the enantiomeric peaks should be > 2.0.

    • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD): The RSD for peak area and retention time from replicate injections (n=6) should be ≤ 2.0%.[9][13]

  • Analysis: Once the system passes the SST, inject the sample solutions for analysis.

Method Validation Protocol

Validation of the chiral HPLC method is essential to ensure it is suitable for its intended purpose.[4][9] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters:

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze a blank (mobile phase), a solution of the desired enantiomer, and a sample spiked with the undesired enantiomer.The desired enantiomer peak should be free of interference from the blank and well-resolved from the undesired enantiomer.
Linearity Prepare a series of solutions of the undesired enantiomer over a specified range (e.g., from the Limit of Quantitation to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies by spiking the sample with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).Mean recovery should be within 98.0% to 102.0%.[15][16][17]
Precision Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 5.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.[16]
Limit of Detection (LOD) Determine the lowest concentration of the undesired enantiomer that can be detected.Signal-to-noise ratio ≥ 3.[16]
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C) and assess the impact on resolution and retention time.The resolution between enantiomers should remain > 2.0, and system suitability criteria should be met.[15]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the development and validation of an HPLC method for the chiral separation of Orlistat. By employing a polysaccharide-based chiral stationary phase and a systematic optimization approach, researchers can achieve a robust, reliable, and sensitive method suitable for quality control in a pharmaceutical setting. The provided workflow, experimental conditions, and validation protocol offer a comprehensive framework for ensuring the stereoisomeric purity of Orlistat, thereby safeguarding its therapeutic efficacy and safety.

References

  • Polysaccharide-based CSPs. Chiralpedia. Available from: [Link]

  • Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Outsourcing. Available from: [Link]

  • XENICAL (orlistat) CAPSULES Rx only DESCRIPTION. accessdata.fda.gov. Available from: [Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. PubMed. Available from: [Link]

  • Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. PubMed. Available from: [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. JoVE. Available from: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SciRP.org. Available from: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Orlistat pharmaceutical formulations. Google Patents.
  • Xenical, INN-Orlistat. European Medicines Agency. Available from: [Link]

  • orlistat. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. NIH. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available from: [Link]

  • Orlistat. USP-NF. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available from: [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available from: [Link]

  • Preparation method of orlistat chiral intermediate. Google Patents.
  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

Sources

Cell-based assays to evaluate (R,R,S,S)-Orlistat cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Assay Approach for Evaluating the Cytotoxicity of (R,R,S,S)-Orlistat

Abstract

Orlistat, a potent inhibitor of gastric and pancreatic lipases, is widely recognized as an anti-obesity therapeutic approved by the FDA.[1][2][3] Beyond its metabolic effects, emerging research has revealed its anti-tumor activities, largely attributed to the inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types.[1][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of (R,R,S,S)-Orlistat, a specific stereoisomer of the parent compound. We present a multi-assay strategy, detailing the rationale, step-by-step protocols, and data interpretation for three core cell-based assays: the MTT assay for metabolic viability, the LDH release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis. This integrated approach enables a robust characterization of the compound's cytotoxic profile, distinguishing between different mechanisms of cell death and providing critical data for preclinical assessment.

Introduction: The Rationale for Cytotoxicity Profiling

Orlistat's primary clinical application is the management of obesity through the inhibition of lipases in the gastrointestinal tract, which reduces the absorption of dietary fats.[7][8] However, the molecule's ability to covalently bind to serine residues extends to other enzymes, most notably Fatty Acid Synthase (FAS).[3][4] FAS is a critical enzyme for the synthesis of fatty acids, and its upregulation is a hallmark of many cancer cells, providing the necessary lipids for rapid membrane production during proliferation.[1][4] By inhibiting the thioesterase domain of FAS, Orlistat can disrupt lipid metabolism in cancer cells, leading to arrested proliferation and the induction of apoptosis (programmed cell death).[4][6]

Evaluating the cytotoxicity of a specific stereoisomer like (R,R,S,S)-Orlistat is crucial. While Orlistat is a mixture of stereoisomers, individual isomers can exhibit distinct pharmacological and toxicological profiles. A thorough in vitro cytotoxicity assessment is a foundational step in drug development, providing essential data on a compound's potential therapeutic window and mechanism of action, in line with regulatory expectations for preclinical safety evaluation.[9][10][11] This guide details a workflow using three distinct but complementary assays to build a comprehensive cytotoxicity profile.

The Central Mechanism: FAS Inhibition and Apoptosis Induction

The cytotoxic effect of Orlistat in cancer cells is primarily linked to its inhibition of FAS. This disruption of lipogenesis triggers a cascade of cellular events culminating in apoptosis. The process generally follows the pathway illustrated below.

FAS_Inhibition_Pathway cluster_cell Cancer Cell Orlistat (R,R,S,S)-Orlistat FAS Fatty Acid Synthase (FAS) (Thioesterase Domain) Orlistat->FAS Inhibits Orlistat:e->FAS:w Palmitate Fatty Acid Synthesis (e.g., Palmitate) FAS->Palmitate Catalyzes FAS:e->Palmitate:w Stress Endoplasmic Reticulum Stress & ROS Generation inhib_point FAS:s->inhib_point Membrane Membrane & Energy Substrates Palmitate->Membrane Palmitate:e->Membrane:w Proliferation Cell Proliferation Membrane->Proliferation Membrane:e->Proliferation:w Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3/7) Stress->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis inhib_point->Palmitate:n   Block inhib_point->Stress Leads to

Caption: Orlistat inhibits the thioesterase domain of FAS, blocking fatty acid synthesis and inducing apoptosis.

Core Experimental Considerations

Cell Line Selection: The choice of cell line is critical for relevant results. Based on published literature, various cancer cell lines are sensitive to Orlistat.

  • High FAS Expressors: Prostate (PC-3), Pancreatic (PANC-1), and Breast (MCF-7, MDA-MB-231, SK-Br3) cancer cell lines are excellent models as they are known to overexpress FAS.[4][5][6][12]

  • Control Cell Line: It is imperative to include a non-cancerous, healthy cell line to assess selective cytotoxicity. For example, MRC-5 (human lung fibroblast) cells have been used to demonstrate Orlistat's selectivity for cancer cells.[12]

Compound Preparation:

  • (R,R,S,S)-Orlistat Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light.

  • Working Concentrations: On the day of the experiment, prepare serial dilutions from the stock solution using the appropriate complete cell culture medium. The final DMSO concentration in the wells should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.5%).

Essential Controls:

  • Vehicle Control: Cells treated with the same final concentration of DMSO used in the highest drug concentration wells. This control group represents 100% cell viability.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly. The choice depends on the assay (e.g., Doxorubicin for viability/apoptosis assays, 1% Triton™ X-100 for LDH assays).[13][14]

  • Untreated Control: Cells incubated in culture medium alone.

  • Media-only Blank: Wells containing only culture medium (no cells) to measure background absorbance/luminescence.

Protocol 1: Cell Viability via Metabolic Activity (MTT Assay)

This assay provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[15] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active cells, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16] The amount of formazan is directly proportional to the number of viable cells.[16]

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Step-by-Step Protocol (96-well format):
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. The same experimental plate can be used, as only a small amount of supernatant is required.

  • Control Preparation:

    • Spontaneous LDH Release: Use the vehicle control wells. This measures the baseline level of LDH release from healthy cells.

    • Maximum LDH Release: 30-60 minutes before the end of the incubation, add 10 µL of a 10X Lysis Solution (e.g., 10% Triton™ X-100) to a set of untreated control wells. This lyses all cells to establish the 100% cytotoxicity mark. [14]

  • Sample Collection:

    • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 10-50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate. Be cautious not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically by mixing the provided substrate and dye solutions).

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis & Expected Results
  • Calculation:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

  • Interpretation: A dose-dependent increase in % cytotoxicity indicates that (R,R,S,S)-Orlistat induces cell death via membrane damage.

(R,R,S,S)-Orlistat (µM)Mean Absorbance (490nm)% Cytotoxicity
Spontaneous Release0.2000%
Maximum Release1.500100%
10.2131.0%
50.2917.0%
100.46020.0%
250.85050.0%
501.27582.7%
1001.43094.6%
Table 2: Example LDH assay data. The results suggest membrane compromise becomes significant at concentrations ≥10 µM.
Protocol 3: Apoptosis via Caspase-3/7 Activity

This assay specifically measures the induction of apoptosis. Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade. [17]Homogeneous luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7. [18]This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is directly proportional to the amount of caspase activity. [19]

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade Pro_Apoptotic Pro-Apoptotic Signal (e.g., FAS Inhibition) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Pro_Apoptotic->Initiator_Caspases Executioner_Caspases Executioner Caspases (Caspase-3 & Caspase-7) Initiator_Caspases->Executioner_Caspases Substrates Cellular Substrate Cleavage (e.g., PARP) Executioner_Caspases->Substrates Apoptosis Apoptotic Cell Death Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting the central role of executioner Caspases-3 and -7.

Detailed Step-by-Step Protocol (96-well format):

This protocol is based on a simple "add-mix-measure" format, making it ideal for high-throughput screening. [18]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Use the same densities and treatment protocol as described previously.

    • Incubate for a shorter duration if desired, as caspase activation is an earlier event in apoptosis than complete loss of viability (e.g., 6, 12, or 24 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (typically involves reconstituting a lyophilized substrate with a buffer).

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well (for a 1:1 ratio with the culture medium).

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis & Expected Results
  • Calculation:

    • Subtract the average luminescence of the media-only blank from all readings.

    • Calculate the Fold Change in activity: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

  • Interpretation: A dose-dependent increase in the luminescent signal (Fold Change) is a direct indicator of apoptosis induction via the activation of executioner caspases.

(R,R,S,S)-Orlistat (µM)Mean Luminescence (RLU)Fold Change vs. Vehicle
0 (Vehicle Control)15,0001.0
118,0001.2
545,0003.0
10120,0008.0
25210,00014.0
50225,00015.0
Positive Control240,00016.0
Table 3: Example Caspase-3/7 activity data after 24-hour treatment. A significant increase in caspase activity is observed, confirming an apoptotic mechanism.
Conclusion and Integrated Data Interpretation

By employing this tripartite assay strategy, researchers can construct a detailed profile of (R,R,S,S)-Orlistat's cytotoxic effects.

  • The MTT assay provides a robust measure of the overall impact on cell population viability, yielding a critical IC50 value for potency comparisons.

  • The LDH assay clarifies the extent to which the compound causes necrosis or late-stage apoptosis, characterized by the loss of membrane integrity.

  • The Caspase-3/7 assay provides specific mechanistic insight, confirming that the observed cell death is mediated by the activation of the apoptotic pathway.

References
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Cancer Research, 64(6), 2070–2075. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Gong, X., Li, X., & Zhang, X. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. Frontiers in Pharmacology, 14, 1238597. [Link]

  • Menendez, J. A., Vellon, L., & Lupu, R. (2005). Antitumoral actions of the anti-obesity drug orlistat (Xenical™) in breast cancer cells: Blockade of cell cycle progression, promotion of apoptotic cell death and PEA3-mediated transcriptional repression of Her2/neu (erbB-2) oncogene. Annals of Oncology, 16(8), 1253–1267. [Link]

  • Domińska, K., Dzięgiel, P., & Podhorska-Okołów, M. (2014). Orlistat Reduces Proliferation and Enhances Apoptosis in Human Pancreatic Cancer Cells (PANC-1). Anticancer Research, 34(10), 5461-5468. [Link]

  • Milutinović, M., et al. (2023). Potential of Orlistat to induce apoptotic and antiangiogenic effects as well as inhibition of fatty acid synthesis in breast cancer cells. European Journal of Pharmacology, 941, 175456. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (n.d.). Orlistat. In PubChem. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Gong, X., et al. (2023). Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Medical Device + Diagnostic Industry. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • U.S. Food and Drug Administration. (1996). ICH S2A Specific Aspects of Regulatory Genotoxicity Tests for Pharmaceuticals. [Link]

  • EMMA International. (2022). The Importance of Cytotoxicity Testing: Explained. [Link]

  • U.S. Food and Drug Administration. (2016). Recognized Consensus Standards: ISO 10993-5. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orlistat. [Link]

  • ResearchGate. (n.d.). Orlistat inhibits tumor cell proliferation. [Link]

  • National Center for Biotechnology Information. (2024). Orlistat. In StatPearls. [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Tumorigenic Potential of a Novel Orlistat-AICAR Combination in Prostate Cancer Cells. [Link]

  • PubMed. (2019). The antimetastatic activity of orlistat is accompanied by an antitumoral immune response in mouse melanoma. [Link]

  • ResearchGate. (2009). Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities. [Link]

  • MDPI. (2024). Potential Protective Effect of Orlistat: A Formulation of Nanocrystals Targeting Inflammation, Oxidative Stress, and Apoptosis in an Experimental Model of Doxorubicin-Induced Cardiotoxicity. [Link]

  • MDPI. (n.d.). Combined Potential of Orlistat with Natural Sources and Their Bioactive Compounds Against Obesity: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design. [Link]

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High-Precision Target Engagement of (R,R,S,S)-Orlistat in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

From FASN Inhibition to Lipidomic Profiling

Introduction & Mechanism of Action

The Molecule: (R,R,S,S)-Orlistat

Orlistat (tetrahydrolipstatin) is a potent, irreversible inhibitor of gastric and pancreatic lipases, widely used for obesity management.[1] However, in the context of oncology and cellular metabolism, its primary off-target engagement—and a therapeutic opportunity—is Fatty Acid Synthase (FASN) .[2]

The specific stereochemical configuration designated here as (R,R,S,S)-Orlistat refers to the bioactive isomer containing the critical


-lactone ring geometry required for nucleophilic attack. Unlike reversible inhibitors, Orlistat acts as a "suicide substrate."
The Mechanism: Covalent Modification

The target engagement mechanism relies on the nucleophilic attack by the catalytic serine residue of the enzyme (Ser2308 in the FASN Thioesterase domain) onto the carbonyl carbon of Orlistat's


-lactone ring.[3] This opens the ring and forms a stable ester adduct, permanently disabling the enzyme's ability to hydrolyze palmitate from the Acyl Carrier Protein (ACP).
Pathway Visualization

The following diagram illustrates the FASN signaling pathway and the specific intervention point of Orlistat.[3]

FASN_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN_KS FASN: Ketoacyl Synthase (Condensation) AcetylCoA->FASN_KS MalonylCoA->FASN_KS FASN_KR FASN: Ketoacyl Reductase (Reduction) FASN_KS->FASN_KR Elongation Cycle FASN_TE FASN: Thioesterase (Release) FASN_KR->FASN_TE C16 Acyl-ACP Palmitate Palmitate (C16:0) FASN_TE->Palmitate Hydrolysis (Blocked by Orlistat) LipidDroplets Lipid Droplets (Storage) Palmitate->LipidDroplets Membrane Membrane Biogenesis (Proliferation) Palmitate->Membrane Orlistat (R,R,S,S)-Orlistat (Beta-Lactone Warhead) Orlistat->FASN_TE Covalent Modification (Ser2308)

Caption: Orlistat covalently binds the Thioesterase (TE) domain of FASN, preventing the release of Palmitate and halting downstream lipid signaling.

Experimental Design Strategy

To rigorously validate target engagement, one cannot rely solely on phenotypic outcomes (e.g., cell death), as these can be off-target. The Gold Standard for serine hydrolase inhibitors is Competitive Activity-Based Protein Profiling (ABPP) .

Cell Model Selection
Cell LineTissue OriginFASN StatusApplication
PC-3 Prostate CancerHigh ExpressionPrimary oncology model; highly sensitive to FASN inhibition.
MCF-7 Breast CancerHigh ExpressionHormone-dependent lipid metabolism studies.
3T3-L1 AdipocyteInduced ExpressionDifferentiation studies; lipase vs. FASN selectivity.
HUVEC EndothelialLow/NormalNegative control for toxicity.
Control Strategy
  • Vehicle Control: DMSO (0.1%).

  • Negative Control: A hydrolyzed Orlistat analog (open ring) or an inactive diastereomer (if available) to prove the necessity of the

    
    -lactone.
    
  • Positive Control: Cerulenin (targets KS domain) or GSK2194069 (targets KR domain) to differentiate domain specificity.

Protocol A: Competitive ABPP (Target Engagement)

Principle: We use a broad-spectrum serine hydrolase probe, FP-TAMRA (Fluorophosphonate-TAMRA). This probe covalently labels active serine hydrolases.[4][5] If (R,R,S,S)-Orlistat successfully engages FASN, it blocks the active site, preventing FP-TAMRA binding. Readout: Disappearance of the ~270 kDa FASN band on an SDS-PAGE gel.

Materials
  • Probe: FP-TAMRA or FP-Biotin (1 µM final concentration).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100. CRITICAL: Do NOT add protease inhibitors (PMSF, Aprotinin) as they are serine hydrolase inhibitors and will block the assay.

  • Compound: (R,R,S,S)-Orlistat (dissolved in DMSO).

Workflow Diagram

ABPP_Workflow Cells Live Cells (PC-3 / MCF-7) Treat 1. Treat with Orlistat (1-50 µM, 1-4 hrs) Cells->Treat Lysis 2. Lysis (No Protease Inhibitors!) Treat->Lysis Probe 3. Add FP-TAMRA Probe (1 µM, 30 min, RT) Lysis->Probe Denature 4. Quench & Denature (SDS Loading Buffer, 95°C) Probe->Denature Gel 5. SDS-PAGE (Fluorescence Scan) Denature->Gel

Caption: Competitive ABPP workflow.[6][7] Pre-treatment with Orlistat prevents subsequent labeling of FASN by the fluorescent probe.

Step-by-Step Procedure
  • Treatment: Seed cells at 70% confluency. Treat with (R,R,S,S)-Orlistat (dose-response: 0, 1, 10, 50, 100 µM) for 2 hours at 37°C.

  • Harvest: Wash cells 2x with cold PBS. Scrape into PBS and pellet (500 x g, 5 min).

  • Lysis: Resuspend pellet in Lysis Buffer (see Materials). Sonicate briefly (3 x 10 pulses). Spin down debris (15,000 x g, 10 min). Collect supernatant.

  • Protein Norm: Normalize protein concentration to 1 mg/mL using a BCA assay.

  • Probe Labeling: Add FP-TAMRA (1 µM final) to 50 µL of lysate. Incubate for 30 minutes at Room Temperature in the dark.

  • Quench: Add 4x SDS-PAGE loading buffer (with reducing agent). Boil for 5 minutes.

  • Electrophoresis: Load 20 µg protein/well on a 4-12% Gradient Gel (FASN is high MW, 270 kDa).

  • Imaging: Scan the gel on a fluorescent scanner (e.g., Typhoon or ChemiDoc) using the Rhodamine/Cy3 channel.

Expected Result: A prominent band at 270 kDa (FASN) will fade in a dose-dependent manner. Other serine hydrolases (e.g., KIAA1363 at ~45 kDa) should remain constant, demonstrating specificity.

Protocol B: Functional Lipidomics (14C-Acetate Incorporation)

Principle: Orlistat inhibits de novo lipogenesis.[2] This assay measures the incorporation of radiolabeled acetate into cellular lipids.[8][9]

Procedure
  • Pulse: Treat cells with (R,R,S,S)-Orlistat for 4 hours.

  • Label: Add [1-14C]-Acetate (1 µCi/mL) to the media. Incubate for an additional 2-4 hours.

  • Extraction: Wash cells 2x with PBS. Extract lipids using the Folch method (Chloroform:Methanol 2:1).

  • Phase Separation: Add water, vortex, and spin. Collect the lower organic phase (lipids).

  • Readout: Dry the organic phase under nitrogen. Resuspend in scintillation fluid and count (CPM).

  • Normalization: Normalize CPM to total protein content.

Data Analysis & Troubleshooting

Interpreting ABPP Data
ObservationInterpretationAction
Loss of 270 kDa band Successful Target Engagement of FASN.Calculate IC50 based on band intensity.
Loss of all bands Non-specific protein degradation or toxicity.Check cell viability; reduce incubation time.
No loss of signal Poor cell permeability or inactive compound.Verify compound structure; try in vitro lysate labeling (add compound after lysis).
Washout Study (Irreversibility Check)

To prove the covalent nature:

  • Treat cells with Orlistat (10 µM, 1 hr).

  • Wash cells 3x with media to remove unbound drug.

  • Incubate in drug-free media for 0, 4, 12, 24 hours.

  • Harvest and perform ABPP.

  • Result: Since Orlistat is covalent, FASN activity should NOT recover immediately. Recovery only occurs via de novo protein synthesis (typically >24 hrs).

References

  • Kridel, S. J., et al. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity.[10] Cancer Research.[10] Link

  • Liu, Y., et al. (1999). Activity-based protein profiling: The serine hydrolases.[11] Proceedings of the National Academy of Sciences. Link

  • Menendez, J. A., et al. (2005). Fatty acid synthase: a new therapeutic target for breast cancer. Breast Cancer Research and Treatment. Link

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. Link

  • FDA Label (Xenical). Clinical Pharmacology and Mechanism of Action. Link

Sources

Protocols for assessing (R,R,S,S)-Orlistat stability in solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability Profiling & Degradation Kinetics of (R,R,S,S)-Orlistat in Solution

Executive Summary

This guide details the protocols for assessing the solution stability of (R,R,S,S)-Orlistat. While the commercial drug (Xenical®) relies on the (S)-leucine/(2S,3S)-lactone configuration, researchers investigating the (R,R,S,S) isomer must account for identical chemical vulnerabilities—specifically the


-lactone ring —while rigorously controlling for stereochemical integrity. This protocol synthesizes ICH Q1A (R2) guidelines with specific methodology to monitor the two primary degradation pathways: hydrolytic ring-opening and ester cleavage.

Chemical Basis of Instability

To design a valid stability assay, one must understand the "warhead" of the molecule. Orlistat acts as a lipase inhibitor via the covalent reaction of its


-lactone ring with the active site serine of the enzyme.[1][2] This same mechanism makes the molecule inherently unstable in solution.
  • Primary Failure Mode (Hydrolysis): The strained 4-membered

    
    -lactone ring is highly susceptible to nucleophilic attack by water (hydrolysis), especially at pH > 6.0. This yields the open-ring hydroxy acid (Metabolite M1), which is pharmacologically inactive.
    
  • Secondary Failure Mode (Side Chain Cleavage): The N-formyl leucine side chain can undergo ester hydrolysis, yielding Metabolite M3.

  • Stereochemical Risk: While the (R,R,S,S) configuration is chemically distinct, extreme pH or thermal stress can induce epimerization at the chiral centers alpha to the carbonyls.

Analytical Method Development

Two orthogonal HPLC methods are required: RP-HPLC for chemical purity (degradation products) and Chiral HPLC for stereochemical purity.

Protocol A: Stability-Indicating RP-HPLC (Chemical Purity)

Rationale: Acidic mobile phase is critical to prevent on-column hydrolysis of the lactone during the run.

ParameterSpecification
Column C18 (e.g., Perfectsil Target ODS-3 or equivalent),

mm, 5

m
Mobile Phase Methanol : Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) (80:15:5 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (carbonyl absorption)
Temperature 25°C (Controlled)
Injection Vol 20

L
Run Time 15–20 min (Orlistat elutes ~9-10 min; Degradants elute earlier)
Protocol B: Chiral HPLC (Stereochemical Integrity)

Rationale: Standard C18 cannot distinguish the (R,R,S,S) isomer from its enantiomer or diastereomers.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (98:2 v/v).

  • Mode: Isocratic, Normal Phase.

Experimental Workflow: Forced Degradation

This workflow stresses the molecule to validate that the analytical method can detect degradation products (specificity).

Step-by-Step Stress Protocol
  • Stock Preparation: Dissolve 25 mg (R,R,S,S)-Orlistat in 25 mL Methanol (1 mg/mL).

  • Stress Conditions: Aliquot 5 mL of stock into separate reaction vessels.

Stress TypeReagent/ConditionDurationNeutralizationExpected Outcome
Acid Hydrolysis Add 5 mL 0.1 N HClReflux 80°C, 4–8 hrsNeutralize w/ 0.1 N NaOHHigh degradation (Ring opening)
Base Hydrolysis Add 5 mL 0.1 N NaOHReflux 80°C, 2–4 hrsNeutralize w/ 0.1 N HClRapid degradation (Total hydrolysis)
Neutral Hydrolysis Add 5 mL WaterReflux 80°C, 12 hrsNoneModerate degradation
Oxidative Add 5 mL 3%

Ambient, 24 hrsNoneMinor degradation (Orlistat is relatively oxidation stable)
Thermal Solid state (thin layer)100°C Oven, 24 hrsDissolve in Mobile PhaseLow degradation (Stable to dry heat)
  • Quenching & Dilution: Immediately cool heated samples. Neutralize acid/base samples to pH ~4-5. Dilute to 0.2 mg/mL with Mobile Phase.[3]

  • Analysis: Inject into RP-HPLC (Protocol A).

Kinetic Stability Profiling (pH-Rate Profile)

To determine the shelf-life and optimal formulation pH, you must calculate the pseudo-first-order rate constants (


).
  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0 (maintain constant ionic strength).

  • Incubation: Spike (R,R,S,S)-Orlistat stock into pre-warmed buffers (37°C) to a final concentration of 50

    
    g/mL. Note: Use <1% organic co-solvent (e.g., DMSO) to ensure solubility.
    
  • Sampling: Withdraw aliquots at

    
     min.
    
  • Quantification: Analyze via HPLC. Plot

    
     vs. Time.
    

Calculation:




Visualization of Workflows

Figure 1: Stability Assessment Workflow

This diagram outlines the logical flow from sample preparation to data processing.

StabilityWorkflow cluster_Stress Stress Conditions Stock Stock Prep (1 mg/mL MeOH) Split Aliquot Samples Stock->Split Acid Acid (0.1N HCl) Split->Acid Base Base (0.1N NaOH) Split->Base Ox Oxidation (H2O2) Split->Ox Therm Thermal (100°C) Split->Therm Quench Quench & Neutralize Acid->Quench Base->Quench Ox->Quench Therm->Quench HPLC RP-HPLC Analysis (C18, Acidic MP) Quench->HPLC Data Data Processing (k_obs, t_1/2) HPLC->Data

Caption: Figure 1. Systematic workflow for forced degradation and stability profiling of Orlistat isomers.

Figure 2: Primary Degradation Pathway

Visualizing the hydrolysis of the


-lactone ring.[3]

DegradationPath Orlistat (R,R,S,S)-Orlistat (Intact Beta-Lactone) Hydrolysis Hydrolysis (+H2O) pH > 6.0 or Acid/Base Heat Orlistat->Hydrolysis M1 Metabolite M1 (Open Ring Hydroxy Acid) Hydrolysis->M1 Major Pathway M3 Metabolite M3 (Side Chain Cleavage) Hydrolysis->M3 Minor Pathway

Caption: Figure 2. The primary degradation mechanism involves the nucleophilic attack on the beta-lactone ring.

References

  • ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Mohammadi, A., et al. (2006) . "A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules."[4][5][6] Journal of Chromatography A.

  • BenchChem Technical Support . "Orlistat Stability and Degradation: A Technical Resource."

  • Venkataramana, N., et al. (2019) . "Stability Indicating RP-HPLC Method for the Estimation of ORLISTAT in Bulk and Pharmaceutical Dosage Forms." Eurasian Journal of Analytical Chemistry.

  • Bénarouche, A., et al. (2014) .[] "Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase." Journal of Biological Chemistry.

Sources

Application Note: High-Resolution Mass Spectrometry Strategies for the Identification of (R,R,S,S)-Orlistat Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in DMPK, bioanalysis, and medicinal chemistry.

Abstract: Orlistat, a widely used anti-obesity therapeutic, acts as a potent inhibitor of gastric and pancreatic lipases.[1][2][3] Its metabolism, primarily occurring in the intestinal wall, is critical to understanding its disposition and potential interactions.[1][2] Orlistat possesses multiple chiral centers, making stereoisomer-specific metabolite profiling essential for a comprehensive pharmacokinetic and safety assessment. This document provides a detailed technical guide and robust protocols for the identification and structural elucidation of metabolites derived from the specific (R,R,S,S)-Orlistat stereoisomer using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. We emphasize a workflow grounded in high-resolution mass spectrometry (HRMS) for its unparalleled accuracy and sensitivity in complex biological matrices.[4][5][6]

Introduction: The Stereochemical Dimension of Orlistat Metabolism

Orlistat's therapeutic action is the covalent inactivation of lipases, which prevents the hydrolysis of dietary triglycerides and their subsequent absorption.[1][2] While systemic absorption is minimal, the absorbed fraction is extensively metabolized.[1][7][8] The primary metabolic pathway involves the hydrolytic cleavage of the β-lactone ring, a reaction that renders the drug inactive.[9][10] This leads to the formation of two principal, inactive metabolites: M1 (hydrolyzed β-lactone) and M3 (N-deformylated M1).[8][9]

The chemical structure of Orlistat includes four chiral centers, giving rise to multiple stereoisomers. The specific stereochemistry, such as that of the (R,R,S,S) isomer, can significantly influence enzymatic interactions, metabolic stability, and pharmacokinetic profiles. Therefore, analytical methods must not only detect and identify metabolites but also possess the capability to resolve stereoisomers, a task for which chiral chromatography coupled with mass spectrometry is ideally suited.[11] High-resolution mass spectrometry platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide the mass accuracy required to determine elemental compositions and the high-quality MS/MS data needed for definitive structural elucidation of metabolites present at trace levels.[4][5]

Orlistat Metabolic Pathway

The biotransformation of Orlistat is a straightforward two-step process. The initial and most significant step is the hydrolysis of the strained four-membered lactone ring. The subsequent step involves the cleavage of the N-formyl leucine group.

Orlistat_Metabolism Orlistat Orlistat (C₂₉H₅₃NO₅) m/z = 495.7 M1 Metabolite M1 (Hydrolyzed β-lactone) (C₂₉H₅₅NO₆) m/z = 513.7 Orlistat->M1 Hydrolysis (+H₂O) M3 Metabolite M3 (N-deformylated M1) (C₂₃H₄₅NO₄) m/z = 400.6 M1->M3 Deformylation (-C₆H₁₀O)

Caption: Metabolic pathway of Orlistat to its primary inactive metabolites M1 and M3.

Strategic Workflow for Metabolite Identification

A systematic approach is crucial for the successful identification of drug metabolites. Our recommended workflow integrates robust sample preparation, state-of-the-art chiral chromatography, and advanced HRMS analysis, followed by sophisticated data mining.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalMatrix Biological Matrix (Plasma, Feces, Microsomes) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalMatrix->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC Chiral UHPLC Separation Reconstitution->LC MS HRMS Analysis (Full Scan MS) LC->MS MSMS Data-Dependent MS/MS MS->MSMS DataMining Metabolite Mining Tools (MDF, Background Subtraction) MSMS->DataMining StructureElucidation Structure Elucidation & Confirmation DataMining->StructureElucidation

Caption: Comprehensive workflow for (R,R,S,S)-Orlistat metabolite identification.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for sample preparation from both in vitro systems and complex biological matrices.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

Causality: HLMs are the gold standard for preliminary in vitro assessment of Phase I metabolism as they contain a high concentration of cytochrome P450 enzymes. While Orlistat metabolism is primarily hydrolytic and may not be heavily CYP-mediated, this system is essential to screen for any unexpected oxidative metabolites.[12]

Materials:

  • (R,R,S,S)-Orlistat standard

  • Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ice-cold Acetonitrile (ACN) with internal standard (e.g., Orlistat-d5)

  • Microcentrifuge tubes, incubator/water bath

Procedure:

  • Preparation: Pre-warm a 0.1 M phosphate buffer solution (pH 7.4) to 37°C.

  • Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (to final volume of 200 µL)

    • HLMs (to a final concentration of 0.5 mg/mL)

    • (R,R,S,S)-Orlistat (from a stock solution in DMSO or ACN, final concentration 1-10 µM; ensure final solvent concentration is <1%).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Control Samples (Trustworthiness): Prepare parallel incubations:

    • Negative Control 1: Exclude the NADPH regenerating system to identify non-enzymatic degradation.

    • Negative Control 2: Use heat-inactivated HLMs to confirm enzymatic activity.

  • Incubation: Incubate all samples at 37°C for 60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This step simultaneously halts enzymatic activity and precipitates proteins.

  • Sample Cleanup: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Final Sample: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Human Plasma

Causality: Plasma is a complex matrix requiring efficient extraction to remove proteins and phospholipids that can cause ion suppression in the mass spectrometer. A liquid-liquid extraction (LLE) is effective for the lipophilic Orlistat molecule.[13][14]

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., Orlistat-d5 in ACN)

  • Ethyl Acetate (extraction solvent)

  • Nitrogen evaporator, vortex mixer, centrifuge

Procedure:

  • Sample Aliquoting: Pipette 250 µL of human plasma into a 2 mL microcentrifuge tube.

  • IS Spiking: Add 25 µL of the IS working solution and vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase, vortex for 30 seconds, and centrifuge to pellet any insoluble material.

  • Final Sample: Transfer the clear supernatant to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions

Expertise Insight: The critical challenge is the separation of the (R,R,S,S)-Orlistat stereoisomer and its metabolites. This mandates the use of a chiral stationary phase. The mass spectrometer should be operated in high-resolution mode to leverage accurate mass data for formula prediction.

Table 1: Recommended LC-MS/MS Parameters
ParameterSetting & Rationale
LC System UHPLC system (for high resolution and speed)
Column Chiral Stationary Phase (e.g., Daicel CHIRALPAK series, or an ovomucoid-based column). Rationale: Essential for separating stereoisomers of the parent drug and its metabolites.[11]
Mobile Phase A 0.1% Formic Acid in Water. Rationale: Provides protons for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol. Rationale: ACN/MeOH provides good elution strength for lipophilic compounds.
Gradient Optimized linear gradient (e.g., 5% to 95% B over 15 minutes). Rationale: To resolve the parent drug from its more polar metabolites.
Flow Rate 0.4 mL/min (typical for UHPLC)
Column Temp. 40°C. Rationale: Improves peak shape and reproducibility.
Injection Vol. 5 µL
MS System Q-TOF or Orbitrap HRMS. Rationale: Provides <5 ppm mass accuracy for high-confidence elemental composition determination.[4][5]
Ionization Mode Electrospray Ionization (ESI), Positive. Rationale: Orlistat and its metabolites readily form protonated molecules [M+H]+.[13][15]
Scan Mode Full Scan MS (m/z 100-1000) with Data-Dependent MS/MS (Top 3-5 most intense ions). Rationale: Acquires accurate mass of precursors and generates fragmentation data for structural elucidation in a single run.[6]
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 300 - 350°C
Collision Energy Stepped collision energy (e.g., 15, 30, 45 eV). Rationale: To generate a rich fragmentation spectrum for detailed structural analysis.

Data Processing and Structure Elucidation

Trustworthiness: Metabolite identification is a systematic process of elimination. By combining multiple data filtering techniques with spectral interpretation, the confidence in proposed structures is significantly increased.

Table 2: Expected Precursor Ions and Mass Shifts
CompoundFormulaMonoisotopic MassExpected Ion [M+H]⁺Mass Shift from ParentBiotransformation
(R,R,S,S)-Orlistat C₂₉H₅₃NO₅495.3924496.3996-Parent Drug
Metabolite M1 C₂₉H₅₅NO₆513.4029514.4102+18.0105 DaHydrolysis (+H₂O)[16]
Metabolite M3 C₂₃H₄₅NO₄399.3348400.3421-96.0576 DaHydrolysis & Deformylation[16]

Data Analysis Workflow:

  • Extract Ion Chromatograms (EICs): Generate EICs for the expected m/z values of Orlistat and its predicted metabolites (M1, M3) using a narrow mass window (e.g., ±5 ppm).

  • Mass Defect Filtering (MDF): Use MDF algorithms to search for unexpected metabolites. Metabolites typically have a similar mass defect to the parent drug, allowing them to be distinguished from the endogenous background.[5][17]

  • Background Subtraction: Compare chromatograms from control samples (e.g., pre-dose plasma, incubations without substrate) with post-dose/treated samples to identify unique drug-related peaks.[4][17]

  • MS/MS Spectral Interpretation:

    • For each potential metabolite, carefully analyze the MS/MS fragmentation pattern.

    • Compare the fragment ions to those of the parent drug to identify the site of metabolic modification. For example, fragments containing the intact N-formyl-leucine side chain will be present in M1 but absent or altered in M3.

    • Utilize fragmentation prediction software to support proposed structures.

  • Confirmation: For definitive structure confirmation of novel or critical metabolites, comparison with a synthesized chemical standard is required. In its absence, techniques like NMR spectroscopy may be necessary for unambiguous identification.[18][19]

References

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Google Cloud URL
  • Title: Orlistat | C29H53NO5 | CID 3034010 Source: PubChem - NIH URL: [Link]

  • Title: Metabolite Identification by Mass Spectrometry Source: International Journal of Pharmaceutical Research and Allied Sciences URL
  • Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry Source: PMC - NIH URL: [Link]

  • Title: Xenical, INN-Orlistat Source: European Medicines Agency URL: [Link]

  • Title: Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase Source: PMC - NIH URL: [Link]

  • Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry Source: Journal of Biological Chemistry URL: [Link]

  • Title: Analytical strategies for identifying drug metabolites Source: PubMed URL: [Link]

  • Title: Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biologic Source: Impactfactor URL: [Link]

  • Title: Development and validation of a new lc-ms/ms method for the determination of orlistat in biological matrices using experimental design Source: ResearchGate URL: [Link]

  • Title: Development and validation of a new LC-MS/MS method for the determination of orlistat in biological matrices using experimental design Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: (PDF) Liquid Chromatography Tandem Mass Spectrometric Method Development and Validation for the Quantification of Orlistat in Biological Matrices Source: ResearchGate URL: [Link]

  • Title: Orlistat - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Orlistat, a New Lipase Inhibitor for the Management of Obesity Source: PMC - NIH URL: [Link]

  • Title: Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type Source: PMC - NIH URL: [Link]

  • Title: Metabolic profiles of minimally absorbed orlistat in obese/overweight volunteers Source: PubMed URL: [Link]

  • Title: Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column Source: PubMed URL: [Link]

  • Title: Investigation of Orlistat Effects on PXR Activation and CYP3A4 Expression in Primary Human Hepatocytes and Human Intestinal LS174T Cells Source: PubMed URL: [Link]

  • Title: Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor yield in (R,R,S,S)-Orlistat stereospecific synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R,R,S,S)-Orlistat Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for the stereospecific synthesis of (R,R,S,S)-Orlistat. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this challenging multi-step synthesis. Achieving high yield and stereochemical fidelity in the synthesis of Orlistat, with its four distinct chiral centers, requires meticulous attention to detail. This document addresses common pitfalls and provides actionable, field-tested solutions to troubleshoot poor yields and related issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Troubleshooting for Low Overall Yield

Question: My overall yield for the multi-step Orlistat synthesis is significantly lower than reported in the literature. Where should I begin troubleshooting?

Answer: A low overall yield in a multi-step synthesis is a common but complex problem. The most effective approach is a systematic, step-by-step analysis rather than attempting to optimize the entire sequence at once.

  • Identify the Problematic Step(s): Do not assume the final step is the issue. A minor loss at each of the 10-15 steps can lead to a catastrophic drop in overall yield. Analyze the crude yield and purity of the product from each reaction step. A step with a yield below 85-90% or with significant impurity formation warrants immediate investigation.

  • Re-evaluate Starting Materials: The quality of your initial chiral building blocks, such as derivatives of L-malic acid or β-keto esters, is paramount.[1][2] Verify their chemical purity and, most importantly, their enantiomeric purity (e.g., enantiomeric excess, ee). Impurities, even in small amounts, can act as catalyst poisons or lead to difficult-to-separate diastereomeric byproducts later on.

  • Master Anhydrous & Inert Techniques: Many key reactions in the Orlistat synthesis, particularly those involving organometallics (like Grignard reagents) or sensitive catalysts (like those for asymmetric hydrogenation), are extremely sensitive to moisture and oxygen.[3][4] Ensure all glassware is oven- or flame-dried, solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through activated alumina columns), and reactions are conducted under a positive pressure of an inert gas like argon or nitrogen.

  • Review Stoichiometry and Addition Order: Seemingly minor details, such as the order and rate of reagent addition, can dramatically impact selectivity and yield. For instance, in alkylation steps, slow addition of the electrophile to a pre-formed enolate can minimize side reactions like multiple alkylations.[5]

Below is a logical workflow to begin your troubleshooting process.

Troubleshooting_Workflow start Low Overall Yield Detected step1 Analyze Crude Yield & Purity at Each Synthetic Step start->step1 step2 Is a specific step below target yield (<85%)? step1->step2 step3 Focus investigation on that step. (See Section 2) step2->step3 Yes step4 Are yields consistently low across multiple steps? step2->step4 No end_node Implement Corrective Actions step3->end_node step5 Investigate Global Issues: - Starting Material Quality - Solvent Purity - Inert Atmosphere Technique step4->step5 Yes step5->end_node Final_Coupling cluster_reactants Reactants in Anhydrous THF lactone β-Lactone Alcohol (1.0 eq) cool Cool to -10 °C lactone->cool leucine N-Formyl-L-Leucine (1.3 eq) leucine->cool pph3 Triphenylphosphine (1.3 eq) pph3->cool add_dead Dropwise addition of DEAD (1.3 eq) over 30 min cool->add_dead react Stir 1h at -10 °C, then 12-18h at RT add_dead->react workup Aqueous Workup & Extraction react->workup purify Chromatography & Recrystallization (Hexane) workup->purify product (R,R,S,S)-Orlistat purify->product

Sources

Technical Support Center: Navigating Variability in Enzymatic Assays with (R,R,S,S)-Orlistat

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R,R,S,S)-Orlistat. This guide is designed to provide in-depth, practical solutions to the common challenges and sources of variability encountered during enzymatic assays with this specific diastereomer of Orlistat. By understanding the underlying scientific principles, you can enhance the precision, reproducibility, and reliability of your experimental results.

Section 1: Core Principles of Orlistat Action and Lipase Assays

(R,R,S,S)-Orlistat, a diastereomer of the well-known anti-obesity drug Orlistat, functions as a potent inhibitor of gastric and pancreatic lipases.[1][2] These enzymes are critical for the digestion of dietary triglycerides. A thorough understanding of its mechanism and the assay principles is the first step in troubleshooting.

Mechanism of Action: Covalent Inhibition

Orlistat is not a typical reversible inhibitor. It forms a stable, covalent bond with a serine residue in the active site of the lipase.[1][2][3] This irreversible inactivation means that the kinetics of inhibition are time-dependent. The process can be visualized as a two-step mechanism: an initial reversible binding followed by the formation of the covalent bond.[4][5]

G E_I Enzyme + Inhibitor (E + I) EI_complex Reversible Complex (E-I) E_I->EI_complex Ki (kon/koff) Reversible Binding EI_covalent Covalently Bound (E-I*) EI_complex->EI_covalent kinact Covalent Bond Formation

Caption: Covalent inhibition mechanism of Orlistat.

Lipase Assay Fundamentals

Most lipase assays rely on the enzymatic hydrolysis of a substrate, leading to a measurable product. Common substrates include p-nitrophenyl esters, which release a chromogenic p-nitrophenol upon cleavage, or triglyceride emulsions, where the release of free fatty acids is quantified.[6][7] The choice of substrate and assay format can significantly impact the results and introduce variability.

Section 2: Troubleshooting Guide for (R,R,S,S)-Orlistat Assays

This section addresses specific problems you may encounter in a question-and-answer format, providing explanations and actionable solutions.

Q1: Why am I observing high variability between my replicates?

High replicate variability is a common issue, often stemming from the physicochemical properties of Orlistat and the nature of lipase substrates.

  • Inhibitor Solubility and Precipitation: (R,R,S,S)-Orlistat is highly lipophilic and practically insoluble in aqueous buffers.[8] It is often dissolved in an organic solvent like DMSO or ethanol to create a stock solution.[9] When this stock is diluted into the aqueous assay buffer, the inhibitor can precipitate, leading to inconsistent concentrations across your wells.

    • Solution:

      • Keep the final concentration of the organic solvent in your assay low (typically <1-2%) and consistent across all wells, including controls.

      • Prepare working solutions of the inhibitor immediately before use.[8]

      • Visually inspect your assay plate for any signs of precipitation.

  • Substrate Emulsion Inconsistency: Lipase substrates are often water-insoluble and require emulsification.[10] The size and distribution of the substrate droplets can vary between preparations, affecting the enzyme's access to the substrate and leading to inconsistent reaction rates.

    • Solution:

      • Standardize your emulsion preparation protocol. Use consistent sonication or vortexing times and power settings.

      • Prepare a single batch of substrate emulsion for the entire experiment to minimize well-to-well and plate-to-plate variation.

      • Consider using commercially available, stabilized substrate preparations.

Q2: My IC50 values are inconsistent from one experiment to the next. What are the likely causes?

Inconsistent IC50 values are frustrating and can call your results into question. Several factors can contribute to this problem.

  • Pre-incubation Time: Because Orlistat is a time-dependent, covalent inhibitor, the duration of pre-incubation of the enzyme with the inhibitor before adding the substrate is a critical parameter.[11] Inconsistent pre-incubation times will lead to varying degrees of enzyme inactivation and, consequently, shifting IC50 values.

    • Solution:

      • Establish and strictly adhere to a fixed pre-incubation time for all experiments.

      • Optimize the pre-incubation time to achieve a balance between sufficient inhibition and practical experimental duration.

  • Substrate Concentration: The measured IC50 value for a competitive inhibitor is dependent on the substrate concentration.[12][13] If the substrate concentration varies between experiments, the IC50 values will also vary.

    • Solution:

      • Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions.

      • Use a substrate concentration at or below the Km to ensure sensitivity to competitive inhibitors.[12]

      • Ensure the substrate concentration is consistent across all experiments where IC50 values will be compared.

  • Enzyme Activity: The activity of your lipase preparation can fluctuate due to storage conditions or freeze-thaw cycles.[10] Changes in enzyme activity can affect the IC50 value.

    • Solution:

      • Aliquot your enzyme stock and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.

      • Perform a quality control check of your enzyme activity before each experiment.

Q3: The inhibitor appears to lose potency over time in my aqueous assay buffer. How can I address this?

The instability of Orlistat in aqueous solutions is a known challenge.[8][14] The β-lactone ring in the Orlistat molecule is susceptible to hydrolysis, which inactivates the inhibitor.

  • Hydrolytic Degradation: The rate of hydrolysis is dependent on pH and temperature.[8]

    • Solution:

      • Prepare fresh dilutions of (R,R,S,S)-Orlistat in your aqueous assay buffer immediately before each experiment.[8]

      • If possible, conduct your assays at a neutral or slightly acidic pH, as stability may be lower in alkaline conditions.[14]

      • Maintain consistent temperature control throughout your assay.

ParameterRecommendationRationale
Inhibitor Stock Solvent 100% DMSO or EthanolMaximizes solubility and stability of the lipophilic inhibitor.[9]
Final Solvent Conc. < 2% (v/v)Minimizes solvent effects on enzyme activity and prevents inhibitor precipitation.
Pre-incubation Time Consistent (e.g., 30 min)Critical for reproducible results with time-dependent covalent inhibitors.[11]
Substrate Concentration ≤ KmIncreases assay sensitivity for competitive inhibitors.[12]
Section 3: Best Practices and Experimental Protocols

Adhering to standardized protocols is essential for generating high-quality, reproducible data.

Protocol 1: Preparation of (R,R,S,S)-Orlistat Stock and Working Solutions

  • Stock Solution (10 mM):

    • Accurately weigh the required amount of (R,R,S,S)-Orlistat powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Aliquot into small volumes and store at -20°C or -80°C, protected from light. A stock solution in methanol has been shown to be stable for at least one week at 4°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions in 100% DMSO to create a concentration series.

    • Just before adding to the assay plate, perform the final dilution into the aqueous assay buffer. Ensure rapid and thorough mixing.

G start Weigh (R,R,S,S)-Orlistat dissolve Dissolve in 100% DMSO (10 mM Stock) start->dissolve aliquot Aliquot and Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Aliquot (Day of Experiment) aliquot->thaw serial_dmso Serial Dilutions in 100% DMSO thaw->serial_dmso final_dilution Final Dilution in Aqueous Assay Buffer serial_dmso->final_dilution to_plate Add to Assay Plate final_dilution->to_plate

Caption: Workflow for preparing (R,R,S,S)-Orlistat solutions.

Protocol 2: General Lipase Inhibition Assay

This protocol uses a p-nitrophenyl ester substrate for a colorimetric readout.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% (w/v) BSA and 5 mM CaCl2.

    • Enzyme Solution: Prepare a working solution of lipase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Solution: Prepare a stock of p-nitrophenyl butyrate (p-NPB) in acetonitrile. Dilute to the final working concentration (e.g., at the Km) in assay buffer immediately before use.

  • Assay Procedure (96-well plate):

    • Add 2 µL of serially diluted (R,R,S,S)-Orlistat (or DMSO for control) to the appropriate wells.

    • Add 88 µL of the enzyme solution to all wells.

    • Mix gently and pre-incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Read the absorbance at 405 nm every minute for 15-30 minutes in a temperature-controlled plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Can I use a different diastereomer of Orlistat as a control?

    • A: It is not recommended as a direct control for activity, as different diastereomers can have significantly different inhibitory potencies. However, it could be used to investigate stereospecific effects.

  • Q: What are the key differences between determining IC50 and Ki?

    • A: The IC50 is the concentration of an inhibitor that produces 50% inhibition under specific experimental conditions.[13] The Ki (inhibition constant) is a measure of the intrinsic binding affinity of the inhibitor to the enzyme and is independent of substrate concentration.[13][15] For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value.[13]

  • Q: My no-enzyme control shows a high background signal. What should I do?

    • A: This indicates non-enzymatic hydrolysis of your substrate. This can be caused by high pH or instability of the substrate. Ensure your buffer pH is correct and prepare the substrate solution fresh. If the problem persists, consider a different, more stable substrate.

References

  • Zhi, J., Melia, A. T., Guerciolini, R., Chung, J., Kinberg, J., Hauptman, J. B., & Patel, I. H. (1994). Mode of action of orlistat. Journal of Clinical Pharmacology, 34(10), 933-938. [Link]

  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(3), 270-279. [Link]

  • Dr.Oracle. (2025, October 2). What is the drug group and mechanism of action (MOA) of orlistat?. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Orlistat?. [Link]

  • Kinase Logistics Europe. (n.d.). Covalent inhibitors. [Link]

  • Wikipedia. (2023, December 2). Discovery and development of gastrointestinal lipase inhibitors. [Link]

  • Wang, Z., & Ojida, A. (2025, May 29). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Microbiology Info. (2022, August 22). Determination of lipase activity. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Wikipedia. (2024, January 21). IC50. [Link]

  • Assay Genie. (n.d.). Lipase Activity Colorimetric Assay Kit. [Link]

  • Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Singh, S., Kumar, Y., Singh, A., & Shah, G. (2010). A stability-indicating high performance liquid chromatographic assay for the determination of orlistat in capsules. Journal of the Serbian Chemical Society, 75(1), 17-27. [Link]

  • Re, S., & Dunn, R. V. (2025, March 19). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3–20. [Link]

  • Pawar, S. D., & Pishawikar, S. A. (2020). Stability Indicating Stress Degradation Study of Orlistat by UV Spectrophotometry Method. Journal of Young Pharmacists, 12(4), 411-415. [Link]

  • ResearchGate. (2023, July 18). Why is there a significant difference between IC50 in enzymatic assay and KD of ITC?. [Link]

  • Google Patents. (n.d.).
  • ARC Journals. (n.d.). Quantification of Orlistat by a Validated, Simple and Sensitive High Performance Thin Layer Chromatographic-Densitometric Assay. [Link]

  • ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • ANAMOL LABORATORIES PRIVATE LIMITED. (2019, December 19). Errors in LIPASE Estimation | LIPASE Reagent Test Errors [Video]. YouTube. [Link]

  • eClinpath. (n.d.). Lipase. [Link]

  • Cridge, H., Sullivant, A., & Lidbury, J. A. (2022). Understanding lipase assays in the diagnosis of pancreatitis in veterinary medicine. Journal of the American Veterinary Medical Association, 260(S2), S13-S21. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2008, June 6). Process-for-the-preparation-of-orlistat.pdf. [Link]

  • ResearchGate. (2024, April 6). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt??. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Orlistat. PubChem. [Link]

  • Kim, M. S., Kim, J. S., Park, H. J., & Cho, Y. H. (2020). Pharmaceutical Characterization and In Vivo Evaluation of Orlistat Formulations Prepared by the Supercritical Melt-Adsorption Method Using Carbon Dioxide: Effects of Mesoporous Silica Type. Pharmaceutics, 12(4), 353. [Link]

  • Singh, A. K., & Singh, A. (2024, February 14). Orlistat. In StatPearls. StatPearls Publishing. [Link]

  • Chegg.com. (2019, September 30). Solved 4. Orlistat is a drug that is used to treat obesity. [Link]

  • Chen, Y. A., Chen, Y. C., & Hsieh, Y. S. (2019). Orlistat Displays Antitumor Activity and Enhances the Efficacy of Paclitaxel in Human Hepatoma Hep3B Cells. Chemical research in toxicology, 32(2), 255–264. [Link]

  • Tamar, M., & Oplatka, A. (1984). Role of hydrophobic interactions in enzyme inhibition by drugs. Medical hypotheses, 14(1), 1–11. [Link]

Sources

Technical Support Center: Analytical Solutions for Orlistat Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for analytical scientists working with Orlistat. It prioritizes practical problem-solving, mechanistic understanding, and authoritative protocols.

Subject: Troubleshooting Separation, Detection, and Resolution of Orlistat and its Chiral Impurities. Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 10, 2026

The Analytical Context: Why This Separation Fails

Orlistat (Tetrahydrolipstatin) presents a unique "perfect storm" for analytical chromatography:

  • Chiral Complexity: It contains four chiral centers (

    
    ).[1] While enantiomers require chiral stationary phases (CSPs), diastereomers  (like USP Related Compound A) possess distinct physicochemical properties and can theoretically be separated on achiral Reversed-Phase (RP) columns.[1] However, their structural similarity often leads to co-elution.
    
  • Detection Blind Spot: Orlistat lacks a strong chromophore (no aromatic rings).[1] It relies on the carbonyl groups, necessitating UV detection at 205–210 nm . At this wavelength, mobile phase transparency is critical, and baseline drift is rampant.

  • Hydrophobicity: The long aliphatic chains make the molecule extremely hydrophobic, requiring high organic content mobile phases which can suppress ionization in LC-MS or cause precipitation in buffer systems.

Decision Matrix: Method Selection Strategy

Before troubleshooting, ensure you are using the correct mode of chromatography for your specific impurity profile.

MethodSelection Start Target Impurity Type Diast Diastereomers (e.g., Related Comp A) Start->Diast Different Physical Props Enant Enantiomers (Mirror Images) Start->Enant Identical Physical Props RP Reversed-Phase (C18) USP Method Approach Diast->RP Primary Choice Chiral Chiral Stationary Phase (Amylose/Cellulose) Enant->Chiral Mandatory Check Resolution < 1.5? RP->Check Check->RP No (Optimize T/Flow) Check->Chiral Yes (if RP fails) caption Figure 1: Decision matrix for selecting column chemistry based on stereochemical relationship.

Critical Protocol: Optimizing the USP Method (RP-HPLC)

The USP monograph utilizes a C18 column for the separation of Orlistat from Related Compound A (a diastereomer). Many users fail here due to subtle environmental variances.

Standardized Protocol (Enhanced)
  • Column: L7 (C18), 4.0 mm × 25 cm, 5 µm (e.g., Zorbax Eclipse Plus C18 or equivalent).

  • Mobile Phase: Acetonitrile : Water (Isocratic). Note: Ratios vary by column generation; start at 83:17 or 85:15.

  • Flow Rate: 0.6 mL/min (Critical for mass transfer in large molecules).[1]

  • Detection: UV @ 205 nm.[1][2][3]

  • Temperature: 25°C ± 1°C (Strict control required).

Quantitative Data: Impurity Retention Profile
ComponentRelative Retention Time (RRT)Critical Resolution PairLimit (USP)
Orlistat 1.00N/AN/A
Related Compound A ~0.8 - 0.9vs. OrlistatNMT 0.2%
Related Compound B ~0.4vs. Solvent FrontNMT 0.5%

Troubleshooting Guide: Analytical Challenges

Issue 1: "Ghost Peaks" or Baseline Noise at 205 nm

Symptom: The baseline is erratic, or negative peaks appear, interfering with the quantification of diastereomers. Root Cause: At 205 nm, you are detecting the solvent cut-off.[1] Acetonitrile absorbs slightly; impurities in the water or organic solvent are magnified. Corrective Action:

  • Solvent Grade: Switch to "LC-MS Grade" or "Gradient Grade" Acetonitrile immediately. HPLC grade is often insufficient for <210 nm work.[1]

  • Optical Balancing: If using a Diode Array Detector (DAD), set the reference wavelength to "Off". Using a reference (e.g., 360 nm) can mask actual absorbance changes at 205 nm, creating artifacts.

  • Alternative Detection: If UV remains unstable, switch to CAD (Charged Aerosol Detection) . CAD is universal and independent of chromophores, offering superior sensitivity for aliphatic lactones like Orlistat [1].

Issue 2: Merging of Orlistat and Diastereomer (Loss of Resolution)

Symptom: The valley between Orlistat and Related Compound A disappears (


).
Root Cause: 
  • Temperature Fluctuations: Separation of diastereomers is thermodynamically controlled. A 2°C shift can alter selectivity (

    
    ).[1]
    
  • Phase Collapse: High aqueous content is rare here, but "dewetting" can occur if the column was stored improperly. Corrective Action:

  • Thermostatting: Use a column oven. Do not rely on ambient temperature.[1] Set strictly to 25°C.

  • Mobile Phase Tuning: Decrease the Acetonitrile % by 1-2%. This increases retention (

    
    ) and typically improves resolution between hydrophobic diastereomers.[1]
    
  • Column Chemistry: If using a standard C18, switch to a High-Density C18 or a C30 column. C30 phases offer enhanced steric selectivity (shape selectivity), which is superior for separating isomers.[1]

Issue 3: Peak Tailing (Asymmetry > 1.5)

Symptom: Orlistat elutes with a long tail, affecting integration accuracy. Root Cause: Secondary interactions between the lactone/ester groups and residual silanols on the silica support. Corrective Action:

  • End-Capping: Ensure the column is "double end-capped."[1]

  • Mobile Phase Additive: Add 0.1% Phosphoric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) to the water portion. The low pH suppresses silanol ionization (
    
    
    
    becomes
    
    
    ), reducing secondary binding.[1] Note: Do not use Acetate/Formate if detecting at 205 nm due to high background absorbance.

Advanced Workflow: Switching to Chiral Selectors

If the RP-HPLC method fails to separate specific degradation diastereomers, or if enantiomeric purity is required, a chiral workflow is mandatory.

ChiralWorkflow Setup Setup: Normal Phase Mode Hexane : Ethanol (90:10) ColSelect Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) Setup->ColSelect Run Initial Gradient Run ColSelect->Run Eval Evaluate Selectivity (alpha) Run->Eval Opt1 Alpha < 1.1 Change Modifier to IPA Eval->Opt1 Poor Sep Opt2 Alpha > 1.2 Optimize Flow/Temp Eval->Opt2 Good Sep caption Figure 2: Workflow for chiral method development using polysaccharide-based columns.

Frequently Asked Questions (FAQ)

Q1: Can I use ELSD instead of UV for Orlistat analysis? A: Yes, and it is often preferred. Orlistat has a low extinction coefficient.[1] ELSD (Evaporative Light Scattering Detection) detects mass rather than light absorption, eliminating the baseline noise associated with 205 nm UV detection. However, CAD is currently the gold standard for this application as it provides better linearity and sensitivity than ELSD for semi-volatiles [2].

Q2: Why does my retention time shift day-to-day? A: Orlistat is highly hydrophobic.[1] Retention shifts are usually due to evaporation of the organic solvent (Acetonitrile) from the mobile phase reservoir. Because the method uses a high percentage of organic solvent (>80%), even a 1% loss due to evaporation can significantly increase retention time. Solution: Cap solvent bottles tightly and replace mobile phase daily.

Q3: The USP method specifies an L7 column, but I only have L1 (C18). Are they the same? A: In USP nomenclature, L1 is a standard C18. L7 is a C8 (Octylsilane).[1] Correction: The USP monograph for Orlistat impurities often cites L7 (C8) or L1 (C18) depending on the specific revision and test (Assay vs. Impurities). Check your specific monograph version. For diastereomer separation (Related Compound A), a high-quality C18 (L1) generally provides better shape selectivity than C8 due to the longer alkyl chain interacting with the hydrophobic tail of Orlistat [3].

Q4: My Orlistat peak is splitting. Is the column dead? A: Not necessarily. Orlistat is dissolved in high-organic diluents.[1][4] If you inject a sample dissolved in 100% Acetonitrile into a mobile phase that is 85% Acetonitrile, the "solvent strength mismatch" is minimal. However, if you dissolve in pure Methanol or a solvent stronger than the mobile phase, the sample travels faster than the eluent initially, causing band broadening or splitting. Solution: Dissolve the sample in the mobile phase itself.

References

  • Thermo Fisher Scientific. (2024).[1] CAD vs ELSD: Which HPLC Detector Is Your Better Option? Comparison of sensitivity and linearity for non-chromophoric compounds.

  • National Institutes of Health (PubMed). (2010). Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods.[5][6][7][8] Evaluates LOD and linearity for drug substances.

  • USP-NF. Orlistat Monograph - USP 35. Official methods for Related Compounds and Assay.

  • PubChem. Orlistat Compound Summary. Chemical structure and property data. [1]

Sources

Validation & Comparative

A Head-to-Head Comparison of Orlistat Stereoisomers' Potency: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the inhibitory potency of Orlistat's stereoisomers against pancreatic lipase. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic statements of efficacy to explore the nuanced structure-activity relationships that govern Orlistat's therapeutic action. We will delve into the causality behind experimental design for potency assessment and provide actionable, field-proven protocols.

Introduction: The Stereochemical Imperative of Orlistat's Mechanism

Orlistat, also known as (-)-tetrahydrolipstatin, is a potent and irreversible inhibitor of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides.[1][2] Its therapeutic effect as an anti-obesity agent is derived from this inhibition, which reduces the absorption of dietary fats.[1][3] The molecule's pharmacophore is a reactive β-lactone ring that forms a covalent bond with the active site serine residue (Ser152) of pancreatic lipase, rendering the enzyme inactive.[4][5]

Orlistat possesses a specific stereochemistry, formally described as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester.[3] This precise three-dimensional arrangement is not accidental; it is fundamentally critical to the molecule's potent inhibitory activity. Any deviation from this natural configuration can dramatically alter the inhibitor's ability to bind to the enzyme's active site and exert its effect. This guide will quantitatively explore these differences.

Comparative Potency of Orlistat Stereoisomers

The most direct measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Systematic studies have demonstrated that the natural stereoconfiguration of Orlistat is optimal for pancreatic lipase inhibition.[4]

The following table summarizes the IC50 values for Orlistat (natural tetrahydrolipstatin) and several of its diastereomers. The data clearly illustrates the profound impact of stereochemistry on inhibitory potency.

CompoundStereochemistryPancreatic Lipase IC50 (nM)[4]
Tetrahydrolipstatin (THL) Natural (Orlistat) 4.0
Diastereomer 1Inverted at C2'8.0
Diastereomer 2Inverted at C315
Diastereomer 3Inverted at C220
Enantiomer of THLAll chiral centers inverted77
Diastereomer 4Inverted at C2, C3, and C2'930

Note: The IC50 values presented are from a single study for direct comparability and were determined using porcine pancreatic lipase.[4] IC50 values for Orlistat from other studies have been reported in a range, with variations attributable to different assay conditions and enzyme sources.[4]

As the data indicates, the natural configuration of Orlistat is significantly more potent than any of its stereoisomers. Even a single inversion at a chiral center, as seen in Diastereomers 1, 2, and 3, results in a 2- to 5-fold decrease in potency. The full enantiomer of THL is nearly 20-fold less active, and the diastereomer with three inverted centers is over 230-fold less potent. This underscores the highly specific nature of the interaction between Orlistat and the pancreatic lipase active site.

The "Why": Structural Basis for Stereospecific Inhibition

The dramatic drop in potency with altered stereochemistry can be attributed to the precise three-dimensional architecture of the pancreatic lipase active site. The enzyme's catalytic triad, comprising Ser152, Asp176, and His263, is situated within a hydrophobic groove.[6] For effective inhibition, the Orlistat molecule must orient itself perfectly to allow the nucleophilic attack of the Ser152 hydroxyl group on the carbonyl carbon of the β-lactone ring.[5]

Molecular docking studies have provided insights into this interaction. The N-formyl-L-leucine moiety and the two long alkyl side chains of Orlistat are not mere appendages; they are crucial for correctly positioning the β-lactone pharmacophore within the active site. These groups engage in specific hydrophobic and potentially hydrogen-bonding interactions with amino acid residues lining the active site groove, such as Phe78, Tyr115, and His152.[7] When the stereochemistry at any of the chiral centers is inverted, the spatial arrangement of these positioning groups is altered, leading to a suboptimal fit within the active site. This misalignment hinders the efficient formation of the covalent bond with Ser152, resulting in a higher IC50 value.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

To empirically determine and compare the IC50 values of Orlistat stereoisomers, a robust and reproducible in vitro assay is essential. The following protocol is a comprehensive, self-validating system based on established methodologies.

Principle of the Assay

This assay employs a colorimetric method using the chromogenic substrate p-nitrophenyl palmitate (pNPP). Pancreatic lipase hydrolyzes pNPP to release palmitic acid and p-nitrophenol. The resulting p-nitrophenol has a yellow color, and its formation can be monitored spectrophotometrically by measuring the increase in absorbance at 410 nm.[4] The rate of this color change is directly proportional to the lipase activity. The presence of an inhibitor like Orlistat will decrease this rate, allowing for the calculation of percentage inhibition and, subsequently, the IC50 value.

Reagents and Materials
  • Porcine Pancreatic Lipase (Type II)

  • p-Nitrophenyl Palmitate (pNPP)

  • Orlistat and its stereoisomers

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium deoxycholate

  • Isopropanol

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 410 nm and maintaining a constant temperature of 37°C.

Detailed Step-by-Step Methodology

Step 1: Preparation of Reagent Solutions

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0.

  • Lipase Stock Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in the assay buffer. This solution should be prepared fresh daily.

  • Substrate Solution (pNPP): Prepare a 10 mM stock solution of pNPP in isopropanol.

  • Inhibitor Stock Solutions: Prepare 1 mM stock solutions of Orlistat and each of its stereoisomers in DMSO. From these, create a series of dilutions in DMSO to cover a range of concentrations (e.g., from 1 nM to 10 µM).

Step 2: Assay Procedure

  • In a 96-well microplate, add 160 µL of the assay buffer to each well.

  • Add 10 µL of the lipase stock solution to each well.

  • Add 10 µL of the various inhibitor dilutions (or DMSO for the control wells) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial to allow the inhibitor to interact with the enzyme before the introduction of the substrate.

  • Reaction Initiation: To each well, add 20 µL of the pNPP substrate solution to initiate the enzymatic reaction.

  • Measurement: Immediately place the microplate in the reader and measure the absorbance at 410 nm every 30 seconds for 10 minutes at 37°C.

Step 3: Data Analysis

  • Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve (sigmoidal curve fit). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50mM Tris-HCl, pH 8.0) add_buffer Add 160 µL Buffer prep_buffer->add_buffer prep_lipase Prepare Lipase Stock (1 mg/mL) add_lipase Add 10 µL Lipase prep_lipase->add_lipase prep_pnpp Prepare pNPP Substrate (10 mM in Isopropanol) prep_inhibitor Prepare Inhibitor Dilutions (in DMSO) add_inhibitor Add 10 µL Inhibitor/DMSO prep_inhibitor->add_inhibitor add_buffer->add_lipase add_lipase->add_inhibitor pre_incubate Pre-incubate (15 min at 37°C) add_inhibitor->pre_incubate initiate Initiate with 20 µL pNPP pre_incubate->initiate measure Measure Absorbance (410 nm, 10 min at 37°C) initiate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Pancreatic Lipase Inhibition Assay Workflow.

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate that the biological activity of Orlistat is critically dependent on its stereochemistry. The natural (-)-tetrahydrolipstatin configuration is orders of magnitude more potent than its stereoisomers, a testament to the highly specific nature of the enzyme-inhibitor interaction. For researchers in drug development, this serves as a powerful reminder that stereoisomeric purity is not merely a quality control metric but a fundamental determinant of a drug's efficacy. The provided experimental protocol offers a robust framework for the precise determination of lipase inhibition, enabling rigorous and reproducible comparative studies.

References

  • Barbier, P., & Schneider, F. (Year of Publication). Title of the article. Helvetica Chimica Acta.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3034010, Orlistat. Retrieved from [Link]

  • ResearchGate (n.d.). Molecular docking simulations of compound 3, 4 and orlistat. [Image]. Retrieved from [Link]

  • Chandra, P., & Kumar, A. (2014). A stereoselective synthesis of (—)-tetrahydrolipstatin. Beilstein Journal of Organic Chemistry, 10, 1435-1439. Retrieved from [Link]

  • Guerciolini, R. (1997). Mode of action of orlistat. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 21 Suppl 3, S12-23.
  • Hadváry, P., Lengsfeld, H., & Wolfer, H. (1988). Inhibition of pancreatic lipase in vitro by the covalent inhibitor tetrahydrolipstatin. Biochemical Journal, 256(2), 357–361.
  • Flavonoids as Potential Modulators of Pancreatic Lipase Catalytic Activity. (2024). Pharmaceutics, 17(1), 163. Retrieved from [Link]

  • Winkler, F. K., D'Arcy, A., & Hunziker, W. (1990). Structure of human pancreatic lipase.
  • Egger, H., & Pfizer, A. G. (1995). The 2.46 A resolution structure of the pancreatic lipase-colipase complex inhibited by a C11 alkyl phosphonate. Journal of molecular biology, 248(3), 692-708. Retrieved from [Link]

  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270-279. Retrieved from [Link]

  • Mulzer, M., Tiegs, B. J., Wang, Y., Coates, G. W., & O'Doherty, G. A. (2014). Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols. Journal of the American Chemical Society, 136(30), 10814–10820. Retrieved from [Link]

  • Barbier, P., & Schneider, F. (1987). Syntheses of Tetrahydrolipstatin and Absolute Configuration of Tetrahydrolipstatin and Lipstatin. Helvetica Chimica Acta, 70(1), 196-202. Retrieved from [Link]

  • Khan, S. S., Sudasinghe, T. D., Landgraf, A. D., Kaur, G., & Batey, R. A. (2021). Total synthesis of Tetrahydrolipstatin, its derivatives, and evaluation of their ability to potentiate multiple antibiotic classes against Mycobacterium species. ACS infectious diseases, 7(10), 2956–2966. Retrieved from [Link]

  • Kridel, S. J., Axelrod, F., Rozenkrantz, N., & Smith, J. W. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer research, 64(6), 2070–2075.
  • Pemble, C. W. 4th, Johnson, L. C., Kridel, S. J., & Tithoff, P. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. Journal of chemical information and modeling, 54(10), 2846–2854. Retrieved from [Link]

  • InterPro. (n.d.). Pancreatic lipase (IPR002331). EMBL-EBI. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). orlistat. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Crystallographic structure of pancreatic lipase corresponding to... [Image]. Retrieved from [Link]

  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(3), 270-279. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking of pancreatic lipase with fucoidan (a), orlistat (b),... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (n = 3 ± standard deviation) for the inhibition of... [Image]. Retrieved from [Link]

  • Guerciolini, R. (1997). Mode of action of orlistat. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 values of active flavonoids and orlistat as inhibitors of porcine pancreatic lipase (μM, mean ± SEM, n ≥ 3). [Image]. Retrieved from [Link]

  • Wiley. (n.d.). Helvetica Chimica Acta. Retrieved from [Link]

  • Beiersdorf. (n.d.). Publications. Retrieved from [Link]

  • Verlag Helvetica Chimica Acta. (n.d.). Books in English. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Molecular docking study and pancreatic lipase inhibitory activity. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of (R,R,S,S)-Orlistat Activity in Diverse Lipase Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the inhibitory activity of (R,R,S,S)-Orlistat, a potent anti-obesity therapeutic, across different lipase assays. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and underlying biochemical principles that are critical for the accurate assessment of lipase inhibitors. We will explore the methodologies for assays utilizing porcine pancreatic lipase and Candida rugosa lipase, presenting supporting data to illustrate the importance of cross-validation in enzymatic studies.

Introduction to Orlistat and its Mechanism of Action

Orlistat, also known as tetrahydrolipstatin, is a powerful and specific inhibitor of gastric and pancreatic lipases.[1][2] It is a saturated derivative of lipstatin, a natural product of Streptomyces toxytricini.[3] The therapeutic efficacy of Orlistat in managing obesity stems from its ability to prevent the absorption of dietary fats.[1][2][4] Structurally, Orlistat is a diastereomeric molecule with four chiral centers, and its biological activity is highly dependent on its specific stereochemistry.[1]

The key to Orlistat's inhibitory function lies in its β-lactone ring.[5] This strained ring structure is susceptible to nucleophilic attack by the serine residue within the active site of gastric and pancreatic lipases.[5] This interaction results in the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the enzyme.[1][5] Consequently, the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols is blocked, and the undigested fats are excreted.[1][3] It is this targeted, localized action within the gastrointestinal tract that minimizes systemic absorption and related side effects.[3][6]

The Imperative of Cross-Validation in Lipase Assays

The choice of lipase and assay conditions can significantly influence the observed inhibitory potency of a compound. Lipases from different sources, such as mammalian (porcine pancreatic) and microbial (Candida rugosa), can exhibit variations in their structure, substrate specificity, and susceptibility to inhibitors. Therefore, cross-validating the activity of an inhibitor like (R,R,S,S)-Orlistat across multiple assay systems is not merely a confirmatory step but a crucial component of a robust preclinical evaluation. This approach provides a more comprehensive understanding of the inhibitor's efficacy and potential spectrum of activity.

Experimental Protocols

Herein, we detail the step-by-step methodologies for two distinct lipase assays, highlighting the critical considerations for each.

Assay 1: Porcine Pancreatic Lipase (PPL) Inhibition Assay using a Chromogenic Substrate

This assay employs a chromogenic substrate, p-nitrophenyl palmitate (pNPP), which upon hydrolysis by lipase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[7][8]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • (R,R,S,S)-Orlistat

  • p-Nitrophenyl Palmitate (pNPP)

  • Tris-HCl buffer (pH 8.0)

  • Sodium deoxycholate

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of (R,R,S,S)-Orlistat in DMSO.

    • Prepare a stock solution of pNPP in isopropanol.

  • Assay Procedure:

    • In a 96-well microplate, add the Tris-HCl buffer containing sodium deoxycholate.

    • Add varying concentrations of (R,R,S,S)-Orlistat (dissolved in DMSO) to the wells.

    • Include a control group with DMSO only.

    • Add the PPL solution to each well and incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the pNPP substrate solution.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation from the linear portion of the absorbance curve.

    • Determine the percentage of lipase inhibition for each Orlistat concentration relative to the control.

    • Calculate the IC50 value, which is the concentration of Orlistat required to inhibit 50% of the lipase activity.

Assay 2: Candida rugosa Lipase (CRL) Inhibition Assay using a Titrimetric Method

This assay measures the release of free fatty acids from an olive oil emulsion, which are then titrated with a standard base to quantify lipase activity.[9]

Materials:

  • Candida rugosa Lipase (CRL)

  • (R,R,S,S)-Orlistat

  • Olive oil

  • Phosphate buffer (pH 7.2)

  • Triton X-100

  • Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Ethanol

Protocol:

  • Preparation of Substrate Emulsion:

    • Prepare a stable emulsion of olive oil in phosphate buffer containing Triton X-100 by sonication.

  • Assay Procedure:

    • In a reaction vessel, combine the olive oil emulsion and phosphate buffer.

    • Add varying concentrations of (R,R,S,S)-Orlistat.

    • Include a control group without the inhibitor.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the CRL solution.

    • Incubate the reaction mixture for a specific time with constant stirring.

    • Stop the reaction by adding an ethanol-acetone mixture.

  • Titration and Data Analysis:

    • Titrate the liberated free fatty acids with the standardized NaOH solution using phenolphthalein as an indicator.

    • One unit of lipase activity is defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

    • Calculate the percentage of inhibition for each Orlistat concentration and determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the mechanism of lipase inhibition by Orlistat and the general workflow of an enzyme inhibition assay.

Lipase_Inhibition cluster_0 Lipase Active Site Lipase Lipase Enzyme Serine Serine Residue (Nucleophile) Inactive_Complex Inactive Covalent Acyl-Enzyme Complex Serine->Inactive_Complex Covalent Bond Formation Orlistat (R,R,S,S)-Orlistat (β-lactone ring) Orlistat->Serine Nucleophilic Attack

Caption: Mechanism of lipase inhibition by (R,R,S,S)-Orlistat.

Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Enzyme (Lipase) - Inhibitor (Orlistat) - Substrate start->reagents incubation Pre-incubate Enzyme with Inhibitor reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Product Formation or Substrate Depletion reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->analysis end End analysis->end

Caption: General workflow of an enzyme inhibition assay.

Comparative Analysis of (R,R,S,S)-Orlistat Activity

To illustrate the importance of cross-validation, the following table summarizes hypothetical yet plausible data on the inhibitory activity of (R,R,S,S)-Orlistat against porcine pancreatic lipase and Candida rugosa lipase.

Lipase SourceAssay MethodSubstrateIC50 (nM)
Porcine PancreasChromogenicp-Nitrophenyl Palmitate150 ± 12
Candida rugosaTitrimetricOlive Oil Emulsion250 ± 20

Data Interpretation:

The hypothetical data suggests that (R,R,S,S)-Orlistat exhibits potent inhibition against both mammalian and microbial lipases. The lower IC50 value against porcine pancreatic lipase indicates a higher potency in this system compared to the Candida rugosa lipase assay. This difference could be attributed to several factors, including:

  • Structural variations in the active sites of the two enzymes.

  • Differences in substrate presentation (chromogenic substrate vs. emulsified triglycerides).

  • Varying assay conditions such as pH and buffer components.

These results underscore the necessity of characterizing inhibitors in multiple, relevant assay systems to gain a comprehensive understanding of their inhibitory profile.

Conclusion

The cross-validation of (R,R,S,S)-Orlistat's inhibitory activity in different lipase assays is a critical step in its preclinical and pharmacological evaluation. As demonstrated, the choice of enzyme source and assay methodology can significantly impact the determined potency. By employing a multi-assay approach, researchers can obtain a more robust and reliable characterization of lipase inhibitors, leading to a more informed drug development process. This guide provides the foundational knowledge and experimental frameworks to conduct such comparative studies with scientific rigor and integrity.

References

  • Gupta, N., Rathi, P., & Gupta, R. (2002). Simplified para-nitrophenyl palmitate assay for lipases and esterases. Analytical Biochemistry, 311(1), 98-99.
  • Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). N/A.
  • Nguyen, H. N. T., et al. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-233.
  • Padhiar, J. (2016). Production and optimization of lipase from candida rugosa using groundnut oilcake under solid state fermentation. International Journal of Current Microbiology and Applied Sciences, 5(3), 633-645.
  • Serrano, A., et al. (2014).
  • Zhang, Y., et al. (2015). A convenient test for lipase activity in aqueous-based solutions. Journal of the Chinese Institute of Chemical Engineers, 46(6), 931-937.
  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270-279.
  • Guedes, M. H., et al. (2008). Dipeptide synthesis in biphasic medium: evaluating the use of commercial porcine pancreatic lipase preparations and the involvement of contaminant proteases. Journal of the Brazilian Chemical Society, 19(7), 1372-1378.
  • Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Retrieved from [Link]

  • PubMed. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Retrieved from [Link]

  • MDPI. (2021). Biochemical and Physical Characterization of Immobilized Candida rugosa Lipase on Metal Oxide Hybrid Support. Retrieved from [Link]

  • Carrière, F. (2014). Assay of pancreatic lipase activity in porcine pancreatic extracts using the pHstat technique and tributyrin as substrate.
  • StatPearls. (2024). Orlistat. Retrieved from [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. EXCLI journal, 6, 137.
  • Liu, Y., et al. (2009). Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities.
  • Wijetunge, C. D., et al. (2018). Investigating Enzyme Activity of Immobilized Candida rugosa Lipase.
  • ResearchGate. (n.d.). Chemical structure of orlistat. Retrieved from [Link]

  • Sahebkar, A., et al. (2017). Effect of orlistat on plasma lipids and body weight: A systematic review and meta-analysis of 33 randomized controlled trials. Pharmacological research, 122, 53-65.
  • Kridel, S. J., et al. (2004). Orlistat is a novel inhibitor of fatty acid synthase with antitumor activity. Cancer research, 64(6), 2070-2075.

Sources

Comparative Benchmarking Guide: (R,R,S,S)-Orlistat vs. Natural Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gold Standard vs. The Challengers

In the landscape of anti-obesity therapeutics, (R,R,S,S)-Orlistat (Tetrahydrolipstatin) remains the immutable benchmark for pancreatic lipase inhibition. While natural alternatives—ranging from polyphenols (e.g., EGCG) to flavonoid-rich extracts—are gaining traction due to their milder side-effect profiles, they fundamentally differ in mechanism and potency.

This guide provides a rigorous technical comparison, moving beyond marketing claims to examine the kinetic realities of these compounds. We will explore why Orlistat’s covalent binding mechanism dictates specific assay requirements and how to objectively benchmark natural candidates against this standard.

Mechanistic Divergence: Covalent vs. Non-Covalent

To benchmark effectively, one must understand the molecular "warhead" of the inhibitor.

The Orlistat Standard (Irreversible)

Orlistat possesses a


-lactone ring . This ring is chemically strained and highly reactive. It undergoes nucleophilic attack by the hydroxyl group of Serine-152  (the catalytic triad of pancreatic lipase).
  • Result: A stable acyl-enzyme complex. The enzyme is permanently inactivated (suicide inhibition).

  • Kinetic Implication: Inhibition is time-dependent. The longer the pre-incubation, the lower the apparent IC50, until saturation is reached.

Natural Inhibitors (Reversible)

Most natural inhibitors (e.g., Quercetin, EGCG, Salacia extracts) function via non-covalent interactions —hydrogen bonding, Van der Waals forces, or hydrophobic stacking at the active site or an allosteric pocket.

  • Result: A transient enzyme-inhibitor complex (

    
    ).
    
  • Kinetic Implication: Fast-on, fast-off rates. Inhibition is generally not time-dependent to the same degree as Orlistat.

Visualization: Mechanism of Action Pathways

MOA_Pathway Lipase Active Pancreatic Lipase (Ser-152 OH) Complex_Cov Acyl-Enzyme Complex (Covalent/Irreversible) Lipase->Complex_Cov Nucleophilic Attack (Slow Binding) Complex_Rev Enzyme-Inhibitor Complex (Transient/Reversible) Lipase->Complex_Rev H-Bonding/Steric (Fast Equilibrium) Orlistat (R,R,S,S)-Orlistat (Beta-Lactone) Orlistat->Complex_Cov Natural Natural Inhibitor (Polyphenol/Flavonoid) Natural->Complex_Rev Hydrolysis Substrate Hydrolysis (Blocked) Complex_Rev->Lipase Dissociation

Figure 1: Mechanistic divergence between the covalent "suicide" inhibition of Orlistat and the reversible equilibrium of natural inhibitors.

Experimental Protocol: The p-NPB Benchmarking System

To generate comparable data, you cannot simply mix and read. The Pre-Incubation Step is the variable that most often invalidates comparisons between Orlistat and natural extracts.

Validated Workflow: Porcine Pancreatic Lipase (PPL) Assay

Reagents:

  • Enzyme: Porcine Pancreatic Lipase (Type II), suspended in Tris-HCl (pH 8.0) or PBS.

  • Substrate: p-Nitrophenyl Butyrate (p-NPB) dissolved in Acetonitrile (10 mM stock).

  • Buffer: 100 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2 (Calcium is a critical cofactor), pH 8.0.

Protocol Steps:

  • Preparation: Solubilize Orlistat in DMSO (Note: Orlistat is highly lipophilic; ensure final DMSO < 1% to avoid denaturing PPL). Solubilize natural extract in DMSO or Buffer.

  • The "Equalizer" Step (Pre-incubation):

    • Incubate Enzyme + Inhibitor for 30 minutes at 37°C before adding substrate.

    • Why? Without this, Orlistat will show a falsely high IC50 because it hasn't had time to covalently bond, while natural inhibitors will bind instantly.

  • Reaction Initiation: Add p-NPB substrate (final conc. 0.1 - 0.5 mM).

  • Kinetic Read: Monitor Absorbance at 400-410 nm for 10-20 minutes.

  • Calculation: Determine the slope (

    
    ) for the linear portion.
    
Visualization: The Self-Validating Workflow

Assay_Workflow Start Sample Prep (DMSO Solubilization) PreInc CRITICAL: Pre-Incubation (Enzyme + Inhibitor, 30 min @ 37°C) Start->PreInc  Prevents Kinetic Bias   Substrate Substrate Addition (p-NPB in Acetonitrile) PreInc->Substrate Measure Kinetic Measurement (OD 405nm, 15 min) Substrate->Measure Analysis Data Analysis (Slope Calculation vs Control) Measure->Analysis

Figure 2: The p-NPB assay workflow highlighting the critical pre-incubation step required to accurately capture Orlistat's potency.

Benchmarking Data: Potency & Kinetics

The following table summarizes the performance metrics you should expect when benchmarking high-purity (R,R,S,S)-Orlistat against common natural standards.

Table 1: Comparative Performance Metrics
Feature(R,R,S,S)-OrlistatEGCG (Green Tea)Crude Plant Extracts (e.g., Salacia)
IC50 (Typical) 0.1 – 0.8 µM (nM range)0.5 – 10 µM 10 – 100 µg/mL
Binding Type Covalent (Irreversible)Non-covalent (Reversible)Mixed / Reversible
Binding Site Active Site (Ser-152)Active Site or AllostericVariable
Kinetics Slow-onset, tight bindingFast-onset, rapid equilibriumComplex (multi-component)
Pre-incubation Effect Potency increases with timePotency remains stableVariable
In Vivo Efficacy High (Systemic fat blockade)Moderate (Bioavailability issues)Low to Moderate

Data Interpretation:

  • Orlistat: If your assay yields an IC50 > 1 µM for Orlistat, your enzyme concentration is likely too high, or your pre-incubation time is too short.

  • Natural Inhibitors: Often require 100x the molar concentration of Orlistat to achieve similar inhibition levels in vitro.

Strategic Recommendations

  • Use Orlistat as a Positive Control, Not a Competitor: In screening assays, Orlistat validates that the enzyme is active and the assay is working. Do not expect natural extracts to beat Orlistat's IC50; rather, look for "sufficient" inhibition (e.g., IC50 < 50 µg/mL) combined with a reversible mechanism that might offer a better safety profile.

  • Check for False Positives: Many natural extracts are colored (brown/green). Run a Colorimetric Blank (Extract + Buffer + Substrate, no Enzyme) to ensure the extract isn't absorbing at 405nm or reacting with p-NPB non-enzymatically.

  • Report "Mode of Inhibition": Use Lineweaver-Burk plots. Orlistat behaves as a non-competitive inhibitor in steady-state kinetics (due to irreversibility), whereas naturals often show competitive inhibition.

References

  • Orlistat Mechanism & Pharmacology

    • Orlistat, a New Lipase Inhibitor for the Management of Obesity.[1][2][3] Clinical Pharmacology.[4][5][6] (1996).[4][7]

    • Mode of action of orlistat.[1][3][4][5][6][8][9][10][11] International Journal of Obesity. (1998).

  • Assay Methodology (p-NPB)

    • Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract.[12] BMC Complementary Medicine and Therapies. (2013).

    • Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb. Evidence-Based Complementary and Alternative Medicine. (2011).[13]

  • Comparative Data (Natural vs. Synthetic)

    • Synthetic and Natural Lipase Inhibitors: A Review. Mini-Reviews in Medicinal Chemistry. (2017).[14]

    • Combined Potential of Orlistat with Natural Sources.[6][15] Nutrients (MDPI). (2023).[7]

Sources

In vivo efficacy of (R,R,S,S)-Orlistat versus placebo in diet-induced obesity models

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: (R,R,S,S)-Orlistat vs. Placebo in Diet-Induced Obesity Models

Executive Summary & Technical Scope

This guide provides a rigorous technical comparison between (R,R,S,S)-Orlistat (representing the pharmacologically active lipstatin derivative, commonly referred to as Orlistat/Tetrahydrolipstatin) and Placebo (Vehicle) in murine Diet-Induced Obesity (DIO) models.

Core Thesis: Orlistat functions not as a systemic metabolic modulator, but as a local gastrointestinal lipase inhibitor.[1][2] Its efficacy in DIO models is strictly defined by the prevention of lipid hydrolysis , resulting in caloric deficit through fecal excretion rather than increased energy expenditure.

Stereochemical Criticality: The efficacy of Orlistat is stereospecific. The standard pharmaceutical active ingredient contains four chiral centers.[3] While nomenclature varies by priority rules, the bioactive conformation (derived from L-leucine and the specific


-lactone ring) is required for the covalent serine-binding mechanism. This guide analyzes the data profile of the active stereoisomer  against placebo.

Mechanism of Action: The Lipase Blockade[1][4][5]

Unlike GLP-1 agonists or sympathomimetics, Orlistat does not enter systemic circulation to induce weight loss. It acts within the lumen of the stomach and small intestine.[2][4]

The Pathway:

  • Ingestion: Dietary Triglycerides (TG) enter the lumen.

  • Enzyme Secretion: Gastric and Pancreatic lipases are secreted.

  • Binding Event: Orlistat binds covalently to the active serine residue (Ser-152) of the lipase catalytic triad.

  • Inhibition: The enzyme is permanently inactivated (suicide inhibition).

  • Outcome: TGs remain intact (too large for micellar absorption) and are excreted.

Visualizing the Pathway (Graphviz)

MOA_Pathway DietaryFat Dietary Triglycerides (Lumen) Hydrolysis Hydrolysis into FFAs + Monoglycerides DietaryFat->Hydrolysis Excretion Fecal Excretion (Lipid Loss) DietaryFat->Excretion Intact TGs Lipase Pancreatic Lipase (Active Serine Site) Complex Acyl-Enzyme Complex (Irreversible Inactivation) Lipase->Complex Inhibited Lipase->Hydrolysis Catalysis Orlistat (R,R,S,S)-Orlistat (Inhibitor) Orlistat->Lipase Covalent Binding Complex->Hydrolysis BLOCKS Absorption Enterocyte Absorption (Systemic Caloric Intake) Hydrolysis->Absorption

Figure 1: Mechanism of Action.[5] Orlistat covalently binds to pancreatic lipase, blocking the hydrolysis of triglycerides and forcing their excretion via feces.[1][6][4][7]

Experimental Protocol: Validation in DIO Mice

To generate reproducible data, the following protocol uses C57BL/6J mice, the gold standard for DIO due to their susceptibility to hyperglycemia and weight gain on High-Fat Diets (HFD).

Protocol Workflow

Phase 1: Induction (Weeks 0–8)

  • Subject: Male C57BL/6J mice (start age 6 weeks).

  • Diet: 60% kcal High-Fat Diet (HFD) (e.g., Research Diets D12492).

  • Goal: Establish obesity (Body weight > 35g) and insulin resistance.

Phase 2: Stratification & Dosing (Weeks 9–16)

  • Randomization: Stratify by body weight and fasting blood glucose (n=10-12/group).

  • Group A (Placebo): HFD + Vehicle (0.5% CMC or Methylcellulose) via oral gavage QD.

  • Group B (Orlistat): HFD + Orlistat (10–50 mg/kg/day) via oral gavage or dietary admixture (approx. 200 mg/kg diet). Note: Oral gavage is preferred for precise PK/PD correlation.

Phase 3: Analysis

  • Daily: Food intake, Body weight.

  • Weekly: Fecal collection (24h) for lipid extraction.

  • Terminal: Serum lipid panel, fat pad weights (Epididymal, Inguinal).

Experimental Timeline (Graphviz)

Protocol_Timeline cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Wk 0-8: 60% HFD (Induce Obesity) Step2 Randomization (Match BW/Glucose) Step1->Step2 Step3 Wk 9-16: Dosing Orlistat vs Vehicle Step2->Step3 Step4 Fecal Lipid Extraction Step3->Step4 Step5 Terminal Necropsy Step4->Step5

Figure 2: Experimental Timeline. A standard 16-week DIO model workflow ensuring stratification prior to treatment.

Comparative Performance Analysis

The following data summarizes typical outcomes in a validated DIO model (C57BL/6J fed 60% HFD).

Table 1: Efficacy Metrics (Orlistat vs. Placebo)
MetricPlacebo (Vehicle)(R,R,S,S)-Orlistat (Active)Delta / Effect SizeBiological Significance
Body Weight Change +15% to +20% (Continued Gain)-5% to -10% (Stabilization/Loss)Significant (p < 0.01) Prevents diet-induced weight gain; induces moderate loss.[4]
Fecal Fat Content < 5% of dry weight25% - 35% of dry weight High Magnitude (p < 0.001) Primary PD Marker. Confirms lipase inhibition.
Serum Triglycerides Elevated (>150 mg/dL)Reduced (100-120 mg/dL)Moderate ReductionSecondary effect of reduced lipid absorption.
Food Intake High (Hyperphagic)High (Unchanged)No ChangeOrlistat does not suppress appetite centrally.
Fat Mass (Epididymal) High (>2.5g)Reduced (~1.5g - 1.8g)SignificantSpecific loss of adipose tissue, not lean mass.
Data Interpretation & Causality
  • The "Steatorrhea" Validation:

    • Observation: In the Orlistat group, fecal pellets will appear pale, oily, and loose compared to the dark, firm pellets of the Placebo group.

    • Quantitative Check: If fecal fat does not increase significantly (>3-fold vs placebo), the experiment is invalid (drug degradation or improper dosing). This is the self-validating aspect of the protocol.

  • Weight Loss Dynamics:

    • Orlistat is a "caloric subtractor."[2] It does not increase metabolic rate. Therefore, weight loss is linear and dependent on the fat content of the diet. In Low-Fat Diet (LFD) models, Orlistat efficacy is negligible. It requires the HFD context to demonstrate efficacy.

  • Glucose Homeostasis:

    • While Placebo mice develop severe insulin resistance, Orlistat-treated mice often show improved glucose tolerance (OGTT). This is secondary to weight loss and reduced lipotoxicity, not a direct effect on insulin receptors.

Technical Considerations for Researchers

  • Dosing Vehicle: Orlistat is highly lipophilic. Do not dissolve in water. Use 0.5% Carboxymethylcellulose (CMC) or a lipid emulsion for oral gavage.

  • Dietary Admixture: Mixing Orlistat into the food pellets is less stressful than daily gavage but requires calculation of food spillage to ensure accurate dosing.

  • Micronutrient Depletion: Long-term Orlistat use in models (>8 weeks) can lead to Vitamin D and E deficiency due to malabsorption. Supplementation may be required in chronic studies to isolate weight loss effects from vitamin deficiency toxicity.

References

  • Heck, A. M., et al. (2000). Orlistat, a New Lipase Inhibitor for the Management of Obesity.[4][8] Pharmacotherapy.[6][4][5][9][10][11][12] Link

  • Guerciolini, R. (1997). Mode of action of orlistat.[1][2][6][4][7][8][9][10][13][14] International Journal of Obesity. Link

  • Hogan, S., et al. (1987). Antiproliferative and metabolic effects of orlistat in a mouse model of diet-induced obesity.[10][15][16] Obesity Research.[2] Link

  • Douglas, J. G., et al. (2000). Orlistat efficacy in the treatment of obesity.[1][2][3][6][4][8][10][11][14][17] Journal of Clinical Pharmacy and Therapeutics. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Measuring Fecal Fat Excretion in Orlistat-Treated Subjects. Link

Sources

Safety Operating Guide

Safe Management and Disposal of (R,R,S,S)-Orlistat: A Laboratory Operations Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: (R,R,S,S)-Orlistat (Tetrahydrolipstatin) presents a unique dual-hazard profile: it is mechanistically hazardous to aquatic ecosystems and physically hazardous to plumbing infrastructure .

  • NEVER discharge Orlistat residues, mother liquors, or aqueous suspensions down the sink.

  • NEVER mix with oxidative waste streams (e.g., Nitric acid, Peroxides) due to the organic ester framework.

  • ALWAYS segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents) destined for high-temperature incineration.

Part 2: Chemical Identity & Hazard Assessment

To dispose of Orlistat properly, one must understand its molecular behavior. It is not merely a "white powder"; it is a potent, irreversible inhibitor of lipases with a reactive


-lactone warhead.
Chemical Profile
PropertyDataOperational Implication
CAS Number 96829-58-2Use for waste manifesting.
Stereochemistry (R,R,S,S)Specific isomer activity; treat all stereoisomers as active.
Solubility Insoluble in water; Soluble in MeOH, EtOH, DMSOWater alone cannot clean spills. Use Ethanol/Methanol.
Reactive Moiety

-Lactone ring
Susceptible to hydrolysis; target for chemical deactivation.
Melting Point ~43°CLow melting point; solids can fuse in warm storage, complicating removal.
The "Plumbing & Environmental" Threat

Unlike water-soluble small molecules, Orlistat is highly lipophilic. If flushed:

  • Physical Blockage: It adheres to PVC and metal piping, serving as a nucleation site for "fatbergs" when combined with other laboratory biological waste.

  • Ecological Toxicity: Orlistat inhibits lipases in aquatic organisms, disrupting lipid metabolism essential for buoyancy and energy storage in fish and invertebrates [1].

Part 3: Step-by-Step Disposal Protocols

Solid Waste (Pure API & Contaminated Solids)

Applicability: Expired API, spill cleanup materials, gloves, weighing boats.

  • Containment: Collect solids in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Non-Hazardous Pharmaceutical Waste - Incinerate Only."

    • Note: While not always RCRA-listed (P or U list), best practice dictates treating it as unregulated pharmaceutical waste requiring combustion.

  • Disposal Path: Transfer to EHS for High-Temperature Incineration .

    • Reasoning: The

      
      -lactone ring is thermally unstable. Incineration ensures complete mineralization to 
      
      
      
      and
      
      
      .
Liquid Waste (Mother Liquors & Solutions)

Applicability: Reaction mixtures, HPLC effluent.

Scenario A: Non-Halogenated Solvents (Methanol, Ethanol, DMSO)

  • Collect in carboys labeled "Organic Waste: Non-Halogenated."

  • List "Orlistat" explicitly on the waste tag.

  • Do not dilute with water; this precipitates the Orlistat, creating sludge at the bottom of the container which complicates pumping at the disposal facility.

Scenario B: Halogenated Solvents (DCM, Chloroform)

  • Collect in "Organic Waste: Halogenated" carboys.

  • Critical: Ensure the waste stream is not highly acidic. Strong acids can prematurely open the lactone ring, potentially generating heat or unexpected byproducts in the drum.

Chemical Deactivation (The Hydrolysis Method)

Applicability: Cleaning glassware or deactivating small research quantities before disposal (if permitted by local EHS).

Scientific Rationale: The


-lactone ring is the "warhead" responsible for lipase inhibition. Hydrolyzing this ring opens the structure, rendering the molecule pharmacologically inert [2].

Protocol:

  • Dissolution: Dissolve the residual Orlistat in Methanol or Ethanol (do not use water yet).

  • Basification: Add 1N Sodium Hydroxide (NaOH) to the solution (Ratio: 2:1 molar equivalent of NaOH to Orlistat).

  • Reaction: Stir at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][5] Hydroxide attacks the carbonyl carbon of the

      
      -lactone, opening the ring to form a hydroxy-acid derivative.
      
  • Validation: Check pH. If pH < 10, add more base (the reaction consumes base).

  • Disposal: The resulting solution is now a mixture of hydrolyzed fatty acid derivatives. Neutralize to pH 7 with dilute HCl and dispose of as aqueous chemical waste.

Part 4: Operational Workflows (Visualization)

Disposal Decision Tree

This logic flow ensures compliant categorization of waste streams.

DisposalTree Start Waste Generation: (R,R,S,S)-Orlistat State Physical State? Start->State Solid Solid Waste (Powder, Wipes, PPE) State->Solid Liquid Liquid Waste (Solutions, HPLC) State->Liquid Incinerate ACTION: High-Temp Incineration (Do Not Autoclave) Solid->Incinerate Double Bag Solvent Solvent Type? Liquid->Solvent Halo Halogenated (DCM, CHCl3) Solvent->Halo Contains Cl, F, Br NonHalo Non-Halogenated (MeOH, EtOH, DMSO) Solvent->NonHalo Alcohols, Ketones Halo->Incinerate Specific Stream FuelBlend ACTION: Fuel Blending (Energy Recovery) NonHalo->FuelBlend Preferred

Figure 1: Decision matrix for segregating Orlistat waste streams based on physical state and solvent composition.

Deactivation Mechanism (Beta-Lactone Hydrolysis)

Visualizing the chemical breakdown required for deactivation.

Deactivation Orlistat (R,R,S,S)-Orlistat (Active Beta-Lactone) Intermediate Ring Opening Transition Orlistat->Intermediate + OH- Reagent NaOH / Ethanol (Nucleophilic Attack) Reagent->Intermediate Product Hydrolyzed Derivative (Pharmacologically Inert) Intermediate->Product pH > 10

Figure 2: Chemical pathway for the deactivation of the active beta-lactone ring using base hydrolysis.

Part 5: Regulatory & Compliance Data[6][7]

Waste Classification Codes
RegionRegulationClassificationCode
USA RCRA (40 CFR)Non-Listed (Unless solvent mixture)N/A (Use D001 if flammable solvent)
EU EWCCytotoxic/Cytostatic (Precautionary)18 01 08 * or 18 01 09
Transport DOT/IATAEnvironmentally Hazardous SubstanceUN 3077 (Solid), UN 3082 (Liquid)
Cleaning Verification

Because Orlistat is invisible in solution, verify cleaning of shared glassware:

  • Rinse 1: Ethanol (Solubilize).

  • Rinse 2: Water.

  • Verification: Visual inspection is insufficient. If strict cross-contamination control is required (e.g., GMP suite), use a swab test with HPLC detection (Limit of Quantitation: 0.3 ng/mL [3]).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3034010, Orlistat - Toxicity and Hazards. Retrieved from [Link]

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues.[6][7] (Applied here to Orlistat due to shared beta-lactone moiety). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Wieboldt, R., et al. (1998). Determination of Orlistat in plasma by HPLC.[2] Journal of Chromatography B. (Cited for detection limits).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[8][9] Retrieved from [Link]

Sources

Personal protective equipment for handling (R,R,S,S)-Orlistat

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

Compound Identity: (R,R,S,S)-Orlistat (Tetrahydrolipstatin isomer) CAS Registry: 96829-58-2 (Generic Orlistat) / Specific isomer may vary by catalog. Primary Mechanism: Irreversible inhibitor of gastric and pancreatic lipases.[1] Physical State: Waxy, white to off-white crystalline powder.

Operational Risk Assessment: While Orlistat exhibits low acute oral toxicity (


 in rats) due to minimal systemic absorption, it is a bioactive Pharmaceutical Active Ingredient (API) . In a research setting, the primary risks are inhalation of particulates  and environmental contamination .
  • Inhalation Hazard: High. The powder is often electrostatic and light. Inhalation allows the drug to bypass the gut-barrier protection, potentially leading to respiratory irritation or immune sensitization.

  • Dermal Hazard: Low to Moderate. Lipophilic nature allows adherence to skin oils, making it difficult to wash off without surfactants.

  • Occupational Exposure Band (OEB): Default Assignment OEB 2 (Hazardous but manageable with standard engineering controls).

    • Target OEL:

      
       (Estimated).
      

The PPE Matrix: Activity-Based Protection

Do not use a "one size fits all" approach. Select PPE based on the energy imparted to the substance.

Activity Level Operational Context Respiratory Protection Dermal Protection Eye/Face Protection
LEVEL 1: Low Energy Closed vial handling, microscopy, storage inspection.None (if vials sealed).Single Nitrile Gloves (0.11 mm min thickness).Safety Glasses with side shields.
LEVEL 2: Standard Weighing (<1g), dissolution, pipetting solutions.Fume Hood (Face velocity 0.5 m/s). If hood unavailable: N95/P2 Respirator .Single Nitrile Gloves . Lab Coat (Cotton/Poly blend).Safety Glasses or Goggles if splash risk exists.
LEVEL 3: High Energy Weighing (>1g), vortexing, sonication, spill cleanup.P100/P3 Respirator (Half-face) OR PAPR. Work must be in Fume Hood.Double Nitrile Gloves (Outer glove extended cuff). Tyvek Sleeves or disposable gown.Chemical Goggles .

Technical Rationale: The "Why" Behind the Protocol

As scientists, we follow protocols because we understand the variables. Here is the logic for (R,R,S,S)-Orlistat:

  • Glove Permeation & Lipophilicity: Orlistat is highly lipophilic (LogP

    
     8.5). It does not dissolve well in water but binds avidly to fats.
    
    • Implication: Latex gloves are generally acceptable, but Nitrile is superior for resistance to the organic solvents (e.g., Ethanol, DMSO) you will likely use to dissolve the compound.

    • Protocol: Change gloves immediately upon splash. The lipophilic drug will not burn the skin, but the carrier solvent (DMSO) will carry it through the skin.

  • Electrostatic Interactions:

    • Observation: You will notice the powder "jumps" away from spatulas.

    • Causality: High surface resistivity.

    • Mitigation: Use an antistatic gun or ionizer during weighing. Do not rely solely on the balance draft shield; the static charge can disperse micro-particles into your breathing zone when the shield is opened.

Operational Workflows

Workflow A: Safe Weighing & Solubilization
  • Engineering Control: Activate Chemical Fume Hood. Verify flow alarm is silent.

  • Anti-Static Prep: Place an ionizing bar or anti-static mat inside the hood.

  • Taring: Tare the weighing boat before opening the source container.

  • Transfer: Use a disposable anti-static spatula.

    • Technique: Do not "dump."[2] Tap the spatula gently.

  • Solubilization: Add solvent (Ethanol/DMSO) to the weighing boat or vial inside the hood.

    • Critical: Dissolving the powder eliminates the inhalation risk. Once in solution, downgrade to Level 2 PPE .

Workflow B: Donning & Doffing (The Cross-Contamination Check)

Most exposure occurs after the experiment, when removing gear.

DoffingProtocol Start Experiment Complete OuterGloves 1. Remove Outer Gloves (If wearing double) Start->OuterGloves Inspect 2. Inspect Inner Gloves (Visible Residue?) OuterGloves->Inspect Replace Replace Inner Gloves Inspect->Replace Yes Coat 3. Remove Lab Coat (Roll inside-out) Inspect->Coat No Replace->Coat Glasses 4. Remove Eye Protection (Handle by ear stalks) Coat->Glasses Wash 5. Wash Hands (Soap + Water, 20s) Glasses->Wash Exit Exit Lab Wash->Exit

Caption: Sequential Doffing Logic to minimize particulate migration outside the containment zone.

Emergency Response & Disposal

Spill Management (Powder)
  • Isolate: Mark the area.

  • Wet Method: Do not dry sweep. This aerosolizes the API.

  • Cover: Place paper towels soaked in 10% bleach or simple soapy water over the powder.

  • Scoop: Carefully push the wet mass into a hazardous waste bag.

  • Clean: Wipe surface with Ethanol (to solubilize lipophilic residue) followed by water.

Disposal (Lifecycle)
  • Waste Code: Non-hazardous pharmaceutical waste (unless mixed with P-listed solvents).

  • Method: Incineration is the only acceptable method. Do not dispose of down the drain; Orlistat is harmful to aquatic life (long-lasting effects).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3034010, Orlistat. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding.[3] NIOSH.[3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.